Product packaging for Bedaquiline impurity 2-d6(Cat. No.:)

Bedaquiline impurity 2-d6

Cat. No.: B12404410
M. Wt: 547.5 g/mol
InChI Key: GOBOQBZOZDRXCQ-QGWZZWPZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bedaquiline Impurity 2-d6 is a deuterium-labeled analog of Bedaquiline, a diarylquinoline antimycobacterial drug used in combination therapies to treat pulmonary multidrug-resistant tuberculosis (MDR-TB) . This compound is specifically designed for use as an internal standard in quantitative bioanalysis, where it corrects for variability in sample preparation and instrument response, thereby ensuring high data accuracy and reliability . The primary application of this compound is in the sensitive bioanalysis of Bedaquiline in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . It enables high-throughput analysis with a rapid chromatographic run time and has been successfully applied in pharmacokinetic studies following oral dosing of Bedaquiline in clinical settings . The use of this deuterated standard is critical for achieving a lower limit of quantitation (LLOQ) as low as 5 ng/mL, which is essential for monitoring drug concentrations in patient samples . Bedaquiline, the parent drug, functions by inhibiting the Mycobacterium tuberculosis F1FO-ATP synthase, a key enzyme for bacterial ATP synthesis . Its binding to the c-subunit of the enzyme disrupts the proton flow necessary for ATP generation, leading to bactericidal activity against both replicating and non-replicating bacilli . The deuterium-labeled impurity shares the core structure and properties of Bedaquiline, making it an ideal reference for tracking the drug's metabolism and pharmacokinetics, which involves oxidative metabolism primarily via CYP3A4 . This product is offered as a high-purity reference standard for analytical purposes, including method development, validation (AMV), and Quality Control (QC) during the synthesis and formulation stages of drug development . It ensures traceability against pharmacopeial standards and is compliant with regulatory guidelines. For Research Use Only. This product is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H29BrN2O2 B12404410 Bedaquiline impurity 2-d6

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C31H29BrN2O2

Molecular Weight

547.5 g/mol

IUPAC Name

(1R,2R)-1-[6-bromo-2-(trideuteriomethoxy)quinolin-3-yl]-2-naphthalen-1-yl-1-phenyl-4-(trideuteriomethylamino)butan-2-ol

InChI

InChI=1S/C31H29BrN2O2/c1-33-18-17-31(35,27-14-8-12-21-9-6-7-13-25(21)27)29(22-10-4-3-5-11-22)26-20-23-19-24(32)15-16-28(23)34-30(26)36-2/h3-16,19-20,29,33,35H,17-18H2,1-2H3/t29-,31+/m1/s1/i1D3,2D3

InChI Key

GOBOQBZOZDRXCQ-QGWZZWPZSA-N

Isomeric SMILES

[2H]C([2H])([2H])NCC[C@](C1=CC=CC2=CC=CC=C21)([C@H](C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC([2H])([2H])[2H])O

Canonical SMILES

CNCCC(C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O

Origin of Product

United States

Foundational & Exploratory

Bedaquiline Impurity 2-d6: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of Bedaquiline Impurity 2-d6, a critical reagent in the research and development of the anti-tuberculosis drug, Bedaquiline. This compound is the deuterium-labeled analog of N-Desmethyl Bedaquiline. However, the term is often used interchangeably in commercial listings with Bedaquiline-d6, the deuterated analog of the parent drug. This guide will focus on Bedaquiline-d6, its synthesis, characterization, and application as an internal standard in bioanalytical methods. Detailed experimental protocols and quantitative data are presented to assist researchers, scientists, and drug development professionals in their work.

Introduction

Bedaquiline is a diarylquinoline antimycobacterial drug that represents a significant advancement in the treatment of multidrug-resistant tuberculosis (MDR-TB). Its mechanism of action involves the inhibition of mycobacterial ATP synthase. The development and clinical application of Bedaquiline necessitate robust and accurate bioanalytical methods to study its pharmacokinetics, metabolism, and safety profile. Stable isotope-labeled internal standards are indispensable for achieving high precision and accuracy in quantitative mass spectrometry-based assays. Bedaquiline-d6, a deuterated analog of Bedaquiline, serves this crucial role.[1][2]

This document clarifies the identity of "this compound," provides its chemical and physical properties, outlines a proposed synthetic route, and details its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Bedaquiline in biological matrices.

Chemical Identity and Properties

While the designation "this compound" suggests a deuterated version of an impurity, it is most commonly used in scientific literature and by chemical suppliers to refer to Bedaquiline-d6 . The six deuterium atoms are located on the methoxy and N-methyl groups, which are sites of potential metabolic activity. This strategic placement of deuterium atoms provides a stable isotopic signature with a significant mass shift from the parent compound, ideal for use as an internal standard.

Another related compound is N-Desmethyl Bedaquiline-d6, which is a deuterated version of a known Bedaquiline metabolite. For clarity, this guide will focus on Bedaquiline-d6.

Table 1: Chemical and Physical Properties of Bedaquiline-d6

PropertyValueReference(s)
IUPAC Name rel-(1R, 2R)-1-(6-bromo-2-(methoxy-d3)quinolin-3-yl)-4-((methyl-d3)amino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol[1]
Synonyms Bedaquiline-d6, TMC207-d6[3]
Molecular Formula C₃₂H₂₅D₆BrN₂O₂[4]
Molecular Weight 561.54 g/mol [4]
Parent Drug Bedaquiline (MW: 555.52 g/mol )[4]
Appearance Not specified, likely a solid
Storage Conditions -20°C for short-term, -80°C for long-term storage[5]
Solubility Soluble in DMSO[3]

Synthesis of Bedaquiline-d6

Below is a conceptual workflow for the synthesis.

G cluster_synthesis Proposed Synthesis of Bedaquiline-d6 A Bedaquiline Precursor (with hydroxyl and secondary amine) C Methylation of Amine A->C Base B Deuterated Iodomethane (CD3I) B->C D N-Desmethyl Bedaquiline-d3 C->D F Methylation of Hydroxyl D->F Base E Deuterated Iodomethane (CD3I) E->F G Bedaquiline-d6 F->G

Caption: Proposed synthetic workflow for Bedaquiline-d6.

Application in Bioanalytical Methods

Bedaquiline-d6 is primarily used as an internal standard (IS) for the quantification of Bedaquiline in biological samples such as plasma, serum, and breast milk using LC-MS/MS.[6][7][8] The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis as it corrects for variations in sample preparation, injection volume, and matrix effects.

Experimental Workflow

The general workflow for a pharmacokinetic study of Bedaquiline using Bedaquiline-d6 as an internal standard is depicted below.

G cluster_workflow Bioanalytical Workflow using Bedaquiline-d6 A Biological Sample Collection (e.g., Plasma, Breast Milk) B Sample Preparation A->B C Protein Precipitation (e.g., with Acetonitrile/Methanol) B->C Spike with Bedaquiline-d6 (IS) D Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) C->D E LC-MS/MS Analysis D->E F Data Processing E->F Quantification using Analyte/IS Peak Area Ratio G Pharmacokinetic Analysis F->G

Caption: General workflow for bioanalysis of Bedaquiline.

Sample Preparation and Extraction Protocol

The following is a representative protocol for the extraction of Bedaquiline from human plasma:

  • Aliquoting: Transfer 50 µL of human plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a specific amount of Bedaquiline-d6 working solution (e.g., 500 ng/mL in diluent) to the plasma sample.

  • Protein Precipitation: Add a protein precipitating agent, such as acetonitrile or methanol, to the sample. Vortex to mix.

  • Extraction: Perform liquid-liquid extraction using a solvent like methyl tertiary butyl ether (MTBE). Vortex and then centrifuge to separate the organic and aqueous layers.[7]

  • Evaporation and Reconstitution: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters

The separation and detection of Bedaquiline and Bedaquiline-d6 are achieved using a reverse-phase HPLC system coupled to a triple quadrupole mass spectrometer.

Table 2: Typical LC-MS/MS Parameters for Bedaquiline Analysis

ParameterTypical ValueReference(s)
LC Column C18 column (e.g., Zodiac C18, 50 x 4.6 mm, 5 µm)[7]
Mobile Phase Gradient or isocratic elution with Methanol and 5 mM Ammonium Formate in 0.1% Formic Acid[7]
Flow Rate 0.35 - 1.0 mL/min[7][8]
Injection Volume 5 µL[6]
Ionization Mode Positive Electrospray Ionization (ESI+)[6]
Scan Type Multiple Reaction Monitoring (MRM)[6]
Precursor Ion (Q1) - Bedaquiline m/z 555.1[6]
Product Ion (Q3) - Bedaquiline m/z 58.2[6]
Precursor Ion (Q1) - Bedaquiline-d6 m/z 561.1[6]
Product Ion (Q3) - Bedaquiline-d6 m/z 64.1[6]
Collision Energy Analyte-dependent, typically 29-59 eV[6]

Table 3: Performance Characteristics of a Bedaquiline Bioanalytical Method

ParameterTypical ValueReference(s)
Linearity Range 0.0780 to 5.00 µg/mL (in breast milk)[4][8]
5 to 1800 ng/mL (in plasma)[7]
Correlation Coefficient (r²) ≥ 0.99[7]
Inter- and Intra-day Accuracy 96.7% to 103.5%[4][8]
Coefficient of Variation (CV) < 9.2%[4][8]

Conclusion

Bedaquiline-d6 is an essential tool for the accurate quantification of Bedaquiline in preclinical and clinical research. Its use as an internal standard in LC-MS/MS assays allows for reliable determination of drug concentrations in various biological matrices, which is fundamental for understanding the pharmacokinetics and ensuring the safe and effective use of this important anti-tuberculosis drug. This guide provides researchers with the necessary technical information to effectively utilize Bedaquiline-d6 in their studies.

References

Bedaquiline Impurity 2-d6: A Technical Guide to Suppliers, Availability, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the sourcing and availability of Bedaquiline impurity 2-d6, a critical deuterated internal standard for bioanalytical and pharmacokinetic studies. This document summarizes available quantitative data from various suppliers and outlines a general workflow for the procurement and utilization of such specialized chemical reagents.

Supplier and Availability Overview

This compound, a deuterium-labeled analog of Bedaquiline, is essential for accurate quantification in complex biological matrices using mass spectrometry.[1][2] Several suppliers offer this stable isotope-labeled compound, primarily for research and development purposes.[3][4] The availability and product specifications vary among suppliers, as detailed in the table below.

SupplierProduct NameCatalog NumberAvailabilityAvailable Quantities
Clinivex This compoundNot specifiedIn stock[3]10mg, 50mg, 100mg[3]
MedchemExpress This compoundNot specifiedGet quote[5]Not specified
Veeprho This compoundNot specifiedRequest a Quote[2]Not specified
Simson Pharma Bedaquiline-d6B1100001[6]Limited Stock[6]Not specified
Pharmaffiliates Bedaquiline-d6 (Mixture of Diastereomers)PA STI 009880[7]Not specifiedNot specified

Note: It is crucial to verify with Simson Pharma and Pharmaffiliates whether their listed "Bedaquiline-d6" corresponds to the specific "impurity 2-d6" diastereomer required for your research, as Pharmaffiliates explicitly states their product is a mixture of diastereomers.[7]

Chemical and Physical Data

ParameterValueSource
Molecular Formula C₃₂H₂₅D₆BrN₂O₂Pharmaffiliates[7], Simson Pharma[6]
Molecular Weight 561.54 g/mol Pharmaffiliates[7], Simson Pharma[6]
Synonyms rel-(1R,2R)-1-(6-bromo-2-(methoxy-d3)quinolin-3-yl)-4-((methyl-d3)amino)-2-(naphthalen-1-yl)-1-phenylbutan-2-olClinivex[3]
IUPAC Name rel-(1R, 2R)-1-(6-bromo-2-(methoxy-d3)quinolin-3-yl)-4-((methyl-d3)amino)-2-(naphthalen-1-yl)-1-phenylbutan-2-olVeeprho[2]

Experimental Protocols

Detailed experimental protocols for the use of this compound are typically developed and validated in-house by research laboratories. However, the primary application of this compound is as an internal standard in analytical methods, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantification of Bedaquiline in biological samples.[1][2]

A general workflow for such an analysis would involve:

  • Sample Preparation: Protein precipitation or liquid-liquid extraction of the biological matrix (e.g., plasma, serum) to which a known concentration of this compound has been added.

  • Chromatographic Separation: Separation of the analyte (Bedaquiline) and the internal standard (this compound) from other matrix components using a suitable HPLC or UHPLC column and mobile phase gradient.

  • Mass Spectrometric Detection: Detection and quantification using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Bedaquiline and this compound would be monitored.

Researchers should consult scientific literature for validated bioanalytical methods for Bedaquiline for more specific starting points on parameters like column chemistry, mobile phases, and mass spectrometry settings.

Logical Workflow for Procurement and Utilization

The following diagram illustrates the logical steps involved in sourcing and utilizing a specialized chemical standard like this compound for research purposes.

Procurement_Workflow cluster_sourcing Sourcing and Qualification cluster_procurement Procurement cluster_utilization Experimental Utilization Identify_Suppliers Identify Potential Suppliers Request_Quotes Request Quotes & Lead Times Identify_Suppliers->Request_Quotes Technical_Data Obtain Technical Data (CoA, Purity, Isotopic Enrichment) Request_Quotes->Technical_Data Supplier_Selection Select Supplier Technical_Data->Supplier_Selection Purchase_Order Issue Purchase Order Supplier_Selection->Purchase_Order Receive_Compound Receive & Log Compound Purchase_Order->Receive_Compound Stock_Solution Prepare Stock Solution Receive_Compound->Stock_Solution Method_Development Analytical Method Development & Validation Stock_Solution->Method_Development Sample_Analysis Sample Analysis Method_Development->Sample_Analysis

Procurement and utilization workflow for a chemical standard.

Hypothetical Signaling Pathway Investigation

While Bedaquiline's primary mechanism of action is the inhibition of mycobacterial ATP synthase, research into its off-target effects or interactions with host cell signaling pathways is an area of ongoing investigation. The diagram below represents a hypothetical signaling pathway that could be studied to understand the potential impact of Bedaquiline or its metabolites on cellular processes.

Signaling_Pathway cluster_membrane Bedaquiline Bedaquiline Receptor Receptor Bedaquiline->Receptor Interaction? Cell_Membrane Cell Membrane Kinase_A Kinase_A Receptor->Kinase_A Kinase_B Kinase_B Kinase_A->Kinase_B Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular_Response Gene_Expression->Cellular_Response

References

Technical Guide: Certificate of Analysis for Bedaquiline Impurity 2-d6

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the typical data, experimental protocols, and quality control workflows associated with a Certificate of Analysis (CoA) for Bedaquiline Impurity 2-d6. As specific CoAs are proprietary, this document synthesizes information from publicly available data on deuterated standards to present a representative example for research and development purposes.

This compound is the deuterium-labeled analog of Bedaquiline.[1][2][3] It serves as a critical internal standard in analytical and pharmacokinetic studies, enabling precise quantification of Bedaquiline in biological matrices through techniques like liquid chromatography-mass spectrometry (LC-MS).[1][4] Its utility relies on its chemical and isotopic purity, which is meticulously documented in a Certificate of Analysis.

Data Presentation: Representative Certificate of Analysis

A Certificate of Analysis for a deuterated reference standard like this compound provides quantitative data on its identity, purity, and physical properties. The following tables summarize the typical information presented.

Table 1: Identification and Chemical Properties

TestMethodSpecificationRepresentative Result
Chemical Name --rel-(1R,2R)-1-(6-bromo-2-(methoxy-d3)quinolin-3-yl)-4-((methyl-d3)amino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol[5]
Molecular Formula --C₃₂H₂₅D₆BrN₂O₂
Molecular Weight Mass SpectrometryReport Value561.55 g/mol
¹H-NMR 400 MHz, CDCl₃Conforms to StructureConforms
Mass Spectrum ESI-MSConforms to StructureConforms

Table 2: Purity and Impurity Profile

TestMethodSpecificationRepresentative Result
Purity (HPLC) RP-HPLC≥ 98.0%99.5%
Isotopic Purity LC-MS≥ 99% Deuterium Incorporation99.6%
Unlabeled Bedaquiline LC-MS≤ 0.5%0.15%
Water Content Karl Fischer Titration≤ 1.0%0.2%
Residual Solvents HS-GCMeets USP <467> LimitsConforms
Residue on Ignition USP <281>≤ 0.1%< 0.05%
Heavy Metals ICP-MS≤ 20 ppm< 10 ppm

Experimental Protocols

The data presented in a CoA are derived from a series of validated analytical methods. The following are detailed protocols representative of those used to characterize this compound.

2.1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Objective: To determine the chemical purity of the substance by separating it from any non-labeled or other related impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Method:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A gradient elution using a mixture of Acetonitrile and a buffer (e.g., 0.1% Formic Acid in Water).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

    • Sample Preparation: The sample is accurately weighed and dissolved in a suitable diluent (e.g., Acetonitrile/Water) to a known concentration.

  • Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram.

2.2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Isotopic Purity

  • Objective: To confirm the molecular weight of the compound and determine the level of deuterium incorporation (isotopic purity).

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a Quadrupole Time-of-Flight or Triple Quadrupole instrument).

  • Method:

    • Chromatography: Utilizes conditions similar to the HPLC purity method to ensure the analyte is properly separated before entering the mass spectrometer.

    • Ionization: Electrospray Ionization (ESI) in positive mode is typically used.

    • Mass Analysis: The instrument scans for the mass-to-charge ratio (m/z) corresponding to this compound. The presence of unlabeled Bedaquiline is also monitored.

  • Data Analysis:

    • Identity: The observed molecular ion peak is compared to the theoretical mass of the deuterated compound.

    • Isotopic Purity: The relative intensities of the mass peaks for the labeled (d6) and unlabeled (d0) compound are used to calculate the percentage of deuterium incorporation. The presence of unlabeled drug as an impurity in deuterated internal standards can contribute to interference and generate erroneous results in bioanalysis.[6]

2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

  • Objective: To confirm the chemical structure and verify the positions of the deuterium labels.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz).

  • Method:

    • Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Experiment: A ¹H-NMR (Proton NMR) spectrum is acquired.

  • Data Analysis: The resulting spectrum is analyzed for characteristic chemical shifts and coupling constants. In the ¹H-NMR spectrum of this compound, the signals corresponding to the protons on the methoxy (-OCH₃) and methylamino (-NHCH₃) groups would be significantly reduced or absent, confirming successful deuterium substitution at these positions.

Mandatory Visualizations

3.1. Workflow for Certificate of Analysis Generation

The following diagram illustrates the logical workflow from sample reception to the final issuance of a Certificate of Analysis for a reference standard.

CoA_Workflow cluster_0 Phase 1: Sample & Request Processing cluster_1 Phase 2: Analytical Testing cluster_2 Phase 3: Data Review & Certification cluster_3 Phase 4: Release A Sample Receipt & Login B Test Request Review A->B C Identity Testing (LC-MS, NMR) B->C Assign Tests D Purity & Impurity (HPLC, LC-MS) B->D Assign Tests E Physicochemical Tests (KF, GC, etc.) B->E Assign Tests F Data Compilation & Analysis C->F D->F E->F G Peer Review / QA Approval F->G H Certificate of Analysis Generation G->H I Product Release to Inventory H->I

Caption: General workflow for generating a Certificate of Analysis.

3.2. Structural Relationship: Bedaquiline and its D6 Impurity

This diagram shows the core structure of Bedaquiline and highlights the specific locations of deuterium substitution in this compound.

Caption: Structural comparison of Bedaquiline and this compound.

References

Physicochemical Properties of Deuterated Bedaquiline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bedaquiline, a diarylquinoline antimycobacterial agent, is a cornerstone in the treatment of multidrug-resistant tuberculosis (MDR-TB). Its unique mechanism of action, targeting the proton pump of mycobacterial ATP synthase, represents a significant advancement in anti-tubercular therapy.[1][2] Deuteration, the selective replacement of hydrogen atoms with deuterium, is a strategy employed in drug development to potentially improve pharmacokinetic and metabolic profiles.[3] This technical guide provides an in-depth overview of the core physicochemical properties of Bedaquiline and explores the anticipated impact of deuteration on these characteristics. While specific experimental data for deuterated Bedaquiline is limited in publicly available literature, this document compiles the known properties of Bedaquiline and outlines the standard experimental protocols for their determination, which are directly applicable to its deuterated analogue.

Introduction to Bedaquiline and the Role of Deuteration

Bedaquiline exerts its bactericidal effect by binding to the c subunit of the ATP synthase enzyme in Mycobacterium tuberculosis, disrupting the proton motive force and leading to a depletion of cellular ATP.[1] This targeted mechanism is highly selective for the mycobacterial enzyme, minimizing off-target effects in humans.[1]

Deuteration is a subtle but powerful modification to a drug molecule. The increased mass of deuterium compared to hydrogen can lead to a stronger carbon-deuterium (C-D) bond, which can, in turn, slow down metabolic processes that involve the cleavage of this bond. This "kinetic isotope effect" can potentially lead to an improved pharmacokinetic profile, including a longer half-life and reduced formation of certain metabolites. For Bedaquiline, which is metabolized by CYP3A4, deuteration at specific sites could modulate its metabolic fate.[4]

Physicochemical Properties

The following tables summarize the known physicochemical properties of Bedaquiline. It is anticipated that the physicochemical properties of deuterated Bedaquiline will be very similar to the parent compound, as deuteration does not significantly alter the electronic properties of the molecule. However, subtle differences in properties like lipophilicity and crystal packing might be observed.

Table 1: General and Calculated Physicochemical Properties of Bedaquiline

PropertyValueSource
Molecular FormulaC₃₂H₃₁BrN₂O₂[5]
Molecular Weight555.52 g/mol [6]
logP7.13[7]
pKa (Strongest Basic)8.91[7][8]
pKa (Strongest Acidic)13.61[7][8]
Polar Surface Area45.59 Ų[7]
Rotatable Bond Count8[7]
Hydrogen Bond Acceptor Count4[7][8]
Hydrogen Bond Donor Count1[7][8]

Table 2: Experimental Physicochemical Properties of Bedaquiline

PropertyValueSource
Melting Point118 °C (Bedaquiline)
~185 °C (Bedaquiline Fumarate)[9]
Water SolubilityInsoluble[5]
0.000193 mg/mL (ALOGPS prediction)[8]
Solubility in Organic Solvents≥23.45 mg/mL in DMSO[10][11]
Insoluble in H₂O[10]
≥2.24 mg/mL in EtOH (with gentle warming and ultrasonic)[10]

Experimental Protocols for Physicochemical Profiling

The following are standard, high-level experimental methodologies for determining the key physicochemical properties of a drug candidate like deuterated Bedaquiline.

Determination of pKa (Acid Dissociation Constant)

The ionization constant (pKa) is a critical parameter that influences a drug's solubility, absorption, distribution, and excretion.

  • Potentiometric Titration: This is a classic and accurate method. A solution of the compound is titrated with a standardized acid or base. The pH of the solution is measured after each addition of titrant, and the pKa is determined from the inflection point of the resulting titration curve. This method is economical and can provide a pH/solubility profile with a single determination.

  • UV-Vis Spectroscopy: This method is suitable for compounds with a chromophore that exhibits a change in absorbance upon ionization. Spectra are recorded at various pH values, and the pKa is calculated from the changes in absorbance.

  • Capillary Electrophoresis: This technique separates molecules based on their charge and size. By measuring the mobility of the compound at different pH values, the pKa can be determined.

Determination of logP/logD (Lipophilicity)

Lipophilicity is a key determinant of a drug's ability to cross cell membranes and its distribution into tissues.

  • Shake-Flask Method: This is the traditional "gold standard" method.[12] A solution of the compound in a biphasic system of n-octanol and water (or a suitable buffer) is shaken until equilibrium is reached. The concentrations of the compound in both phases are then measured (e.g., by UV-Vis spectroscopy or HPLC), and the partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. logP is the logarithm of this value. For ionizable compounds, the distribution coefficient (logD) is measured at a specific pH, typically 7.4.[12]

  • High-Performance Liquid Chromatography (HPLC): A rapid and widely used method. The compound is passed through a reverse-phase HPLC column (e.g., C18). The retention time of the compound is correlated with the retention times of a series of well-characterized compounds with known logP values to determine the logP of the test compound.

Determination of Solubility

Solubility is a crucial factor for drug absorption and formulation development.

  • Equilibrium Solubility (Shake-Flask Method): An excess amount of the solid compound is added to a specific solvent (e.g., water, buffer of a certain pH) and shaken at a constant temperature until equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is determined by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Kinetic Solubility: This high-throughput method involves adding a concentrated stock solution of the compound (typically in DMSO) to an aqueous buffer. The solubility is determined by measuring the concentration at which the compound starts to precipitate, often detected by turbidimetry or light scattering.

Determination of Stability

Assessing the chemical stability of a drug is essential for determining its shelf-life and storage conditions.

  • Forced Degradation Studies: The drug is subjected to stress conditions such as heat, light, humidity, and different pH values (acidic, basic, and neutral).[13] The degradation products are then identified and quantified using techniques like HPLC and mass spectrometry (MS).[13] Studies have shown that Bedaquiline is stable in neutral aqueous conditions and at lower temperatures but degrades in acidic and oxidative conditions.[13][14]

  • Solution Stability: The stability of the drug in various solvents and formulation vehicles is assessed over time under different storage conditions (e.g., temperature, light exposure).

Visualizing Key Pathways and Workflows

Mechanism of Action of Bedaquiline

Bedaquiline targets the F-ATP synthase enzyme, which is crucial for energy production in Mycobacterium tuberculosis. It is understood to have multiple mechanisms of action that ultimately inhibit ATP synthesis.[15]

Bedaquiline_Mechanism_of_Action cluster_etc Electron Transport Chain (ETC) cluster_atp_synthase F-ATP Synthase ETC Electron Transport Proton_Gradient Proton Gradient (H+) ETC->Proton_Gradient Pumps H+ c_ring c-ring Proton_Gradient->c_ring Drives rotation epsilon_subunit ε-subunit c_ring->epsilon_subunit Transmits rotation catalytic_headpiece Catalytic α3β3-headpiece epsilon_subunit->catalytic_headpiece Induces conformational change ATP_Synthesis ATP Synthesis catalytic_headpiece->ATP_Synthesis Bedaquiline Bedaquiline Bedaquiline->Proton_Gradient Indirect Action: Uncouples from ETC Bedaquiline->c_ring Direct Binding: Stalls rotation Bedaquiline->epsilon_subunit Direct Binding: Disrupts interaction network Cell_Death Bacterial Cell Death ATP_Synthesis->Cell_Death Depletion leads to

Caption: Mechanism of action of Bedaquiline targeting the F-ATP synthase in M. tuberculosis.

Experimental Workflow for Physicochemical Profiling

A systematic approach is crucial for efficiently characterizing the physicochemical properties of a new chemical entity like deuterated Bedaquiline.

Physicochemical_Profiling_Workflow cluster_experimental Start New Chemical Entity (e.g., Deuterated Bedaquiline) In_Silico In Silico Prediction (logP, pKa, Solubility) Start->In_Silico Experimental_Profiling Experimental Physicochemical Profiling In_Silico->Experimental_Profiling Guides experimental design Solubility Solubility Determination (Kinetic & Equilibrium) Experimental_Profiling->Solubility Lipophilicity Lipophilicity Measurement (logP/logD) Experimental_Profiling->Lipophilicity Ionization pKa Determination Experimental_Profiling->Ionization Stability Stability Assessment (pH, Temp, Light) Experimental_Profiling->Stability Data_Analysis Data Analysis & Interpretation Solubility->Data_Analysis Lipophilicity->Data_Analysis Ionization->Data_Analysis Stability->Data_Analysis Report Comprehensive Physicochemical Profile Data_Analysis->Report

Caption: A general workflow for the physicochemical profiling of a new drug candidate.

Conclusion

While specific, publicly available data on the physicochemical properties of deuterated Bedaquiline is scarce, a comprehensive profile can be anticipated based on the well-characterized parent compound. The experimental protocols outlined in this guide provide a robust framework for the empirical determination of these critical parameters. A thorough understanding of the physicochemical properties of deuterated Bedaquiline is paramount for its successful development, enabling informed decisions regarding formulation, dosing, and clinical trial design. The diagrams provided offer a clear visualization of Bedaquiline's mechanism of action and a logical workflow for its physicochemical characterization, serving as valuable tools for researchers in the field of anti-tubercular drug discovery and development.

References

Technical Guide: Bedaquiline Impurity 2-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bedaquiline Impurity 2-d6, a deuterium-labeled analog of the anti-tuberculosis drug Bedaquiline. This document is intended for use by researchers, scientists, and drug development professionals involved in the analytical and metabolic studies of Bedaquiline.

Core Compound Data

This compound is primarily utilized as an internal standard in analytical and pharmacokinetic research.[1] The incorporation of stable isotopes allows for precise quantification of Bedaquiline in biological matrices through mass spectrometry and liquid chromatography techniques.[1]

The exact CAS number for "this compound" is not consistently available across chemical suppliers, with some listing it as "NA" (Not Available).[2][3][4] However, related deuterated Bedaquiline compounds have assigned CAS numbers. For instance, Bedaquiline-d6 has a CAS number of 2271264-27-6, and N-Desmethyl Bedaquiline-d6 is listed with CAS number 2271264-26-5.[3]

The systematic (IUPAC) name for one variant of this labeled impurity is rel-(1R, 2R)-1-(6-bromo-2-(methoxy-d3)quinolin-3-yl)-4-((methyl-d3)amino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol.[1][5]

Quantitative Data Summary
ParameterValueSource(s)
Molecular Formula C31H23D6BrN2O2[6][7]
C32H25D6BrN2O2[3]
Molecular Weight 547.52 g/mol [6]
547.53 g/mol [5][7]
561.55 g/mol [3]
Storage Temperature -20°C[6]

Mechanism of Action of Parent Compound: Bedaquiline

Bedaquiline exerts its potent antimycobacterial effect by targeting the F1F0-ATP synthase of Mycobacterium tuberculosis.[6][8][9] Specifically, it inhibits the proton pump of the c-subunit, which is essential for the synthesis of adenosine triphosphate (ATP).[9] This disruption of the energy metabolism of the bacterial cell leads to its death.[9]

Bedaquiline Bedaquiline ATP_Synthase Mycobacterium tuberculosis F1F0-ATP Synthase (c-subunit) Bedaquiline->ATP_Synthase targets Proton_Pump Proton Pump Inhibition Bedaquiline->Proton_Pump inhibits ATP_Synthesis ATP Synthesis Disruption Proton_Pump->ATP_Synthesis leads to Energy_Depletion Cellular Energy Depletion ATP_Synthesis->Energy_Depletion causes Cell_Death Bacterial Cell Death Energy_Depletion->Cell_Death results in

Caption: Mechanism of action of Bedaquiline.

Experimental Protocols: Analysis of Bedaquiline and its Impurities

While specific synthesis protocols for this compound are proprietary to manufacturers, the analysis of Bedaquiline and its impurities generally follows established analytical chemistry workflows. The following is a generalized protocol based on methodologies reported for the characterization of Bedaquiline impurities.[10][11]

Objective: To identify and quantify Bedaquiline and its process-related and degradation impurities in a bulk drug sample.

Methodology:

  • Sample Preparation:

    • Dissolve a precisely weighed amount of the Bedaquiline bulk drug sample in a suitable solvent, such as methanol, to a known concentration (e.g., 1-2 mg/mL).[10]

    • For the analysis of biological samples, a solid-phase or liquid-liquid extraction would be necessary to isolate the analyte from the matrix. This compound would be spiked into the sample as an internal standard prior to extraction.

  • Chromatographic Separation:

    • Utilize a reverse-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (UPLC) system.[10][11]

    • A gradient elution is often employed for optimal separation of the parent drug from its impurities.[10]

    • Mobile Phase Example: A gradient of water (A) and acetonitrile (B).[11]

    • Column: A C18 stationary phase is commonly used.

  • Detection and Identification:

    • Couple the liquid chromatography system to a mass spectrometer (LC-MS), typically with an electrospray ionization (ESI) source, for identification of impurities based on their mass-to-charge ratio (m/z).[10][11]

    • The m/z for Bedaquiline is approximately 555.0 + 2.0 amu.[10]

    • A photodiode array (PDA) detector can be used for UV-based quantification.[11]

  • Structural Elucidation:

    • For novel or significant impurities, preparative HPLC can be used for isolation.[10][11]

    • The structure of the isolated impurity is then elucidated using techniques such as nuclear magnetic resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR) and infrared (IR) spectroscopy.[10][11]

cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Further Characterization Sample Bulk Drug Sample Dissolution Dissolution in Solvent Sample->Dissolution Standard This compound (Internal Standard) Standard->Dissolution LC RP-HPLC / UPLC Separation Dissolution->LC MS Mass Spectrometry (Identification & Quantification) LC->MS PDA PDA Detection (Quantification) LC->PDA Elucidation Structure Elucidation MS->Elucidation Isolation Preparative HPLC (Impurity Isolation) NMR NMR Spectroscopy Isolation->NMR IR IR Spectroscopy Isolation->IR NMR->Elucidation IR->Elucidation

Caption: Analytical workflow for Bedaquiline and its impurities.

References

The Gold Standard: A Technical Guide to Deuterated Internal Standards in Drug Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of deuterated internal standards in modern drug analysis. As the demand for higher precision and accuracy in pharmacokinetic and bioequivalence studies intensifies, understanding the principles and applications of stable isotope-labeled standards, particularly deuterated ones, is paramount. This document provides a comprehensive overview of the core concepts, practical implementation, and significant advantages of employing deuterated standards in liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis.

Core Concepts: Why Deuterated Standards are Essential

In quantitative drug analysis, particularly using LC-MS/MS, an internal standard (IS) is crucial for correcting variability during sample processing and analysis. An ideal IS should mimic the physicochemical properties of the analyte of interest as closely as possible. Deuterated standards, which are stable isotope-labeled (SIL) versions of the analyte where one or more hydrogen atoms are replaced by deuterium, are considered the gold standard for internal standards.[1]

The primary advantages of using a deuterated IS include:

  • Co-elution with the Analyte: Since the substitution of hydrogen with deuterium results in a negligible change in polarity, the deuterated standard co-elutes with the unlabeled analyte. This is critical for compensating for matrix effects, which are variations in ionization efficiency caused by co-eluting compounds from the biological matrix.[2]

  • Similar Extraction Recovery and Ionization Response: The deuterated standard exhibits nearly identical behavior to the analyte during sample preparation steps like protein precipitation or liquid-liquid extraction, as well as during ionization in the mass spectrometer source.[2] This ensures that any loss of analyte during sample workup or fluctuations in instrument response are accurately accounted for.

  • Improved Accuracy and Precision: By normalizing the analyte's response to that of the deuterated IS, the accuracy and precision of the quantitative measurement are significantly enhanced. This is especially important when dealing with complex biological matrices like plasma or whole blood.[2]

A key consideration when using deuterated compounds is the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference in bond energy can lead to a slower rate of metabolic reactions that involve the cleavage of this bond, a phenomenon exploited in the development of "deuterated drugs" to improve their pharmacokinetic profiles.[3][4] In the context of internal standards, it is important to ensure that the deuterium label is placed on a part of the molecule that is not metabolically active to avoid any potential for differential metabolism between the analyte and the standard.

Data Presentation: Performance of Bioanalytical Methods Using Deuterated Standards

The use of deuterated internal standards consistently leads to robust and reliable bioanalytical methods. The following tables summarize typical validation parameters for LC-MS/MS assays employing deuterated standards, demonstrating the high level of accuracy and precision achievable.

Table 1: Calibration Curve and Linearity

AnalyteConcentration Range (ng/mL)Correlation Coefficient (r²)Weighting
Venetoclax0.01 - 10.0≥ 0.99971/x²
Bictegravir1 - 10,000≥ 0.99911/x²
Illicit Drugs Mix5 - 100≥ 0.9909Not specified

Data synthesized from multiple sources demonstrating typical performance.[5][6]

Table 2: Intra- and Inter-Day Accuracy and Precision

AnalyteQC LevelConcentration (ng/mL)Intra-Day Precision (%RSD)Intra-Day Accuracy (%)Inter-Day Precision (%RSD)Inter-Day Accuracy (%)
Venetoclax LLOQ0.017.798.78.5100.4
Low0.036.597.27.199.1
Mid4.05.796.36.398.0
High8.06.196.95.9598.5
Bictegravir LLOQ1.04.57104.70Not ReportedNot Reported
Low3.02.8998.50Not ReportedNot Reported
Mid5001.9896.30Not ReportedNot Reported
High75001.5495.07Not ReportedNot Reported

LLOQ: Lower Limit of Quantification, QC: Quality Control, %RSD: Percent Relative Standard Deviation. Data synthesized from multiple sources.[5][6]

Table 3: Matrix Effect and Recovery

AnalyteQC LevelConcentration (ng/mL)Matrix Effect (%)Recovery (%)
Lapatinib Low1598.2 ± 4.591.5 ± 5.1
High7500102.6 ± 3.893.2 ± 4.7
Bictegravir Not SpecifiedNot SpecifiedNot Explicitly Stated98.64

Data synthesized from multiple sources.[6][7]

Experimental Protocols

This section outlines a typical experimental protocol for the quantification of a drug in human plasma using LC-MS/MS with a deuterated internal standard.

Preparation of Standards and Quality Control Samples
  • Stock Solutions: Prepare individual stock solutions of the analyte and the deuterated internal standard in a suitable organic solvent (e.g., methanol, DMSO) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare separate working solutions for the calibration standards and quality control (QC) samples by diluting the respective stock solutions in an appropriate solvent (e.g., 50:50 methanol:water).

  • Internal Standard Spiking Solution: Prepare a working solution of the deuterated internal standard at a fixed concentration (e.g., 100 ng/mL) in the protein precipitation solvent (e.g., acetonitrile).

  • Calibration Standards and QCs: Prepare calibration standards and QC samples by spiking appropriate volumes of the analyte working solutions into blank human plasma. A typical calibration curve consists of a blank, a zero sample (with IS), and 6-8 non-zero concentrations. QCs are typically prepared at four levels: LLOQ, low, medium, and high.

Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.

  • Add 200 µL of the internal standard spiking solution (e.g., acetonitrile with 100 ng/mL deuterated IS) to each tube.

  • Vortex the samples for 5 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 5 minutes at 4°C to pellet the precipitated proteins.

  • Transfer 50 µL of the clear supernatant to a new tube or well plate.

  • Add 150 µL of a reconstitution solvent (e.g., 50% acetonitrile in water) to the supernatant.

  • Vortex briefly and centrifuge again if necessary.

  • Inject a small volume (e.g., 2 µL) of the final extract into the LC-MS/MS system.[6]

LC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is commonly used (e.g., Kinetex EVO C18, 50 x 3.0 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is employed to achieve chromatographic separation of the analyte from other matrix components.

    • Flow Rate: A typical flow rate is between 0.4 and 0.8 mL/min.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive or negative mode is typically used, depending on the chemical nature of the analyte.

    • Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard are monitored to ensure selectivity and sensitivity. For example, for Venetoclax, the transition m/z 868.12 → 321.54 is monitored, while for its deuterated analog (Venetoclax-D8), the transition is m/z 876.9 → 329.7.[5]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps in a typical bioanalytical workflow using a deuterated internal standard.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis stock_analyte Analyte Stock working_standards Working Standards stock_analyte->working_standards stock_is Deuterated IS Stock working_is Working IS Solution stock_is->working_is blank_plasma Blank Plasma cal_qc Calibration Standards & QCs blank_plasma->cal_qc working_standards->cal_qc add_is Add IS & Precipitate working_is->add_is cal_qc->add_is sample Plasma Sample sample->add_is vortex Vortex add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant reconstitute Reconstitute supernatant->reconstitute injection Inject into LC-MS/MS reconstitute->injection lc Chromatographic Separation injection->lc ms Mass Spectrometry (MRM) lc->ms data Data Acquisition (Analyte/IS Ratio) ms->data

Bioanalytical workflow using a deuterated internal standard.
Signaling Pathway: The Kinetic Isotope Effect in Drug Metabolism

This diagram illustrates how deuterium substitution at a metabolically active site can alter the metabolic fate of a drug, a key concept in the development of deuterated drugs.

kinetic_isotope_effect cluster_metabolism Metabolism (e.g., CYP450) drug_h Drug with C-H bond cyp450 CYP450 Enzyme drug_h->cyp450 k_H (fast) drug_d Drug with C-D bond drug_d->cyp450 k_D (slow) parent_drug_excreted Unchanged Drug Excreted drug_d->parent_drug_excreted Increased half-life metabolite_a Metabolite A (via C-H cleavage) cyp450->metabolite_a Primary Pathway metabolite_b Metabolite B (alternative pathway) cyp450->metabolite_b Metabolic Switching

Impact of deuteration on drug metabolism pathways.

Conclusion

Deuterated internal standards are indispensable tools in modern bioanalysis, providing the foundation for highly accurate, precise, and robust quantitative methods. Their ability to closely mimic the behavior of the target analyte throughout the analytical process, particularly in compensating for matrix effects, makes them superior to other types of internal standards. A thorough understanding of their properties, including the potential for isotopic effects, is essential for the development and validation of reliable bioanalytical assays that meet stringent regulatory requirements. As drug development continues to push the boundaries of sensitivity and precision, the use of deuterated standards will remain a cornerstone of high-quality bioanalytical data generation.

References

Technical Guide: Bedaquiline Impurity 2-d6

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive technical overview of Bedaquiline Impurity 2-d6, a critical reagent in the analytical and pharmacokinetic studies of the anti-tuberculosis drug, Bedaquiline. Bedaquiline Impurity 2 is identified as N-Desmethyl Bedaquiline. The deuterated analogue, this compound, incorporates six deuterium atoms, making it an ideal internal standard for bioanalytical quantification.

This guide details its molecular properties, typical experimental applications, and the logical framework for its use in quantitative analysis.

Molecular Profile

This compound is a stable, non-radioactive, isotope-labeled version of N-Desmethyl Bedaquiline. The strategic placement of deuterium atoms provides a distinct mass shift from the parent impurity, which is essential for its function as an internal standard in mass spectrometry-based assays.

Quantitative Data Summary

The key quantitative characteristics of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₃₁H₂₃D₆BrN₂O₂[1][2][3]
Molecular Weight 547.53 g/mol [1][2]
Alternative M.Wt 547.52 g/mol [3]
IUPAC Name rel-(1R, 2R)-1-(6-bromo-2-(methoxy-d3)quinolin-3-yl)-4-((methyl-d3)amino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol[1]
Parent Drug Bedaquiline[1]

Role in Drug Development and Research

Deuterium-labeled compounds are essential tools in pharmacology and drug development.[4][5] The higher mass of deuterium compared to hydrogen allows for the clear differentiation of the labeled compound from its endogenous or unlabeled counterpart by mass spectrometry.[4][6] this compound serves as an internal standard to improve the accuracy and precision of methods used to quantify Bedaquiline and its metabolites in biological matrices.[1]

cluster_0 Chemical Relationship Bedaquiline Bedaquiline (C32H31BrN2O2) MW: 555.52 Impurity2 Bedaquiline Impurity 2 (N-Desmethyl Bedaquiline) (C31H29BrN2O2) MW: 541.49 Bedaquiline->Impurity2 Metabolism (-CH3) Impurity2_d6 This compound (Internal Standard) (C31H23D6BrN2O2) MW: 547.53 Impurity2->Impurity2_d6 Isotopic Labeling (+6D, -6H)

Caption: Relationship between Bedaquiline and its deuterated impurity.

Experimental Protocols

The primary application of this compound is as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) assays for the quantification of Bedaquiline or its N-desmethyl metabolite in biological samples.

General Protocol for Quantification in Plasma

This protocol outlines a typical workflow for using this compound.

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare stock solutions of Bedaquiline (the analyte) and this compound (the internal standard, IS) in a suitable organic solvent (e.g., methanol).

    • Create a series of calibration standards by spiking blank biological matrix (e.g., human plasma) with known concentrations of the analyte.

    • Prepare QC samples at low, medium, and high concentrations in the same matrix.

  • Sample Preparation:

    • To an aliquot (e.g., 100 µL) of plasma sample (calibrator, QC, or unknown), add a fixed amount of the this compound internal standard solution.

    • Perform a protein precipitation extraction by adding a precipitating agent (e.g., acetonitrile).

    • Vortex the mixture to ensure thorough mixing and precipitate proteins.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube or vial for analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared sample extract into an LC-MS/MS system.

    • Chromatographic Separation: Use a suitable C18 reverse-phase column to separate the analyte and IS from other matrix components. A gradient elution with mobile phases like acetonitrile and water with additives (e.g., formic acid) is common.

    • Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Monitor the specific mass-to-charge (m/z) transitions for both the analyte and the IS using Multiple Reaction Monitoring (MRM).

      • Analyte (Bedaquiline): Monitor transition (e.g., m/z 555.5 -> [fragment ion])

      • Internal Standard (this compound): Monitor transition (e.g., m/z 547.5 -> [fragment ion])

  • Data Processing:

    • Calculate the peak area ratio of the analyte to the internal standard for all samples.

    • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

cluster_1 Analytical Workflow Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard (this compound) Sample->Spike Extract Protein Precipitation & Supernatant Collection Spike->Extract LCMS LC-MS/MS Analysis (MRM Mode) Extract->LCMS Data Data Processing (Peak Area Ratio vs. Conc.) LCMS->Data Result Quantified Analyte Concentration Data->Result

Caption: Typical workflow for bioanalytical quantification using an internal standard.

Conclusion

This compound, with a molecular weight of approximately 547.53 g/mol , is an indispensable tool for the accurate quantification of Bedaquiline and its N-desmethyl metabolite. Its use as an internal standard in LC-MS based bioanalytical methods is a well-established practice that corrects for variability during sample preparation and analysis, thereby ensuring the reliability of pharmacokinetic and clinical data. This guide provides the core molecular information and a foundational experimental context for its application in a research and development setting.

References

Methodological & Application

Application Note and Protocol for the Bioanalysis of Bedaquiline Using Bedaquiline Impurity 2-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bedaquiline is a diarylquinoline antimycobacterial agent that represents a significant advancement in the treatment of multidrug-resistant tuberculosis (MDR-TB). Accurate quantification of Bedaquiline in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This document provides a detailed protocol for the bioanalysis of Bedaquiline in human plasma using a stable isotope-labeled internal standard, Bedaquiline impurity 2-d6, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This compound, a deuterium-labeled analog of Bedaquiline, is an ideal internal standard for this application.[1] The use of a stable isotope-labeled internal standard (SIL-IS) is a widely accepted practice in quantitative bioanalysis to correct for variability in sample preparation and matrix effects, thereby ensuring high accuracy and precision of the analytical method.[2][3] This protocol is based on established and validated methods for Bedaquiline bioanalysis that utilize a deuterated internal standard.[4][5]

Experimental Protocols

This section details the necessary materials, equipment, and procedures for the successful quantification of Bedaquiline in human plasma.

Materials and Reagents
  • Analytes and Internal Standard:

    • Bedaquiline reference standard

    • This compound (Internal Standard, IS)[1]

  • Chemicals and Solvents:

    • Methanol (HPLC or LC-MS grade)

    • Acetonitrile (HPLC or LC-MS grade)

    • Water (HPLC or LC-MS grade)

    • Formic acid (analytical grade)

    • Ammonium formate (analytical grade)

    • Methyl tertiary-butyl ether (MTBE) (HPLC grade)[4]

    • Dimethyl sulfoxide (DMSO) (analytical grade)

  • Biological Matrix:

    • Drug-free human plasma with K2EDTA as an anticoagulant[4]

Instrumentation
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient or isocratic elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[3][4]

  • Analytical Column: A reversed-phase C18 column (e.g., 50 x 4.6 mm, 5 µm) is suitable for the separation.[4]

Preparation of Solutions
  • Stock Solutions (1 mg/mL):

    • Prepare individual stock solutions of Bedaquiline and this compound in DMSO.

  • Working Standard Solutions:

    • Prepare working standard solutions of Bedaquiline by serial dilution of the stock solution with a 50:50 (v/v) mixture of methanol and water to achieve the desired concentrations for the calibration curve and quality control samples.

  • Internal Standard Working Solution (500 ng/mL):

    • Prepare a working solution of this compound by diluting the stock solution with a 50:50 (v/v) mixture of methanol and water.[4]

Sample Preparation (Liquid-Liquid Extraction)
  • Pipette 50 µL of human plasma sample (blank, calibration standard, quality control sample, or unknown sample) into a clean microcentrifuge tube.[4]

  • Add 50 µL of the this compound working solution (500 ng/mL) to all tubes except for the blank matrix sample.

  • Vortex the samples for 10 seconds.

  • Add 1.5 mL of MTBE as the extraction solvent.[4]

  • Vortex the tubes for 5 minutes.

  • Centrifuge the samples at 4000 rpm for 10 minutes at 4°C.[4]

  • Transfer the upper organic layer to a new set of clean tubes.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue with 200 µL of the mobile phase.

  • Vortex to mix and transfer the solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Chromatographic Conditions:

    • Column: C18, 50 x 4.6 mm, 5 µm[4]

    • Mobile Phase: 90:10 (v/v) mixture of methanol and 5 mM ammonium formate in 0.1% formic acid[4]

    • Flow Rate: 0.8 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 40°C

    • Run Time: Approximately 3 minutes

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive[6]

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Bedaquiline: Monitor the transition from the protonated precursor ion to a specific product ion.

      • This compound: Monitor the transition from the protonated deuterated precursor ion to a specific product ion.

    • Note: The exact m/z values for the precursor and product ions should be optimized by infusing the individual standard solutions into the mass spectrometer.

Data Presentation

The following tables summarize the expected quantitative performance of the bioanalytical method.

Table 1: Calibration Curve Parameters

ParameterExpected Value
Linearity Range5 - 2000 ng/mL[4]
Regression ModelLinear, weighted (1/x²)
Correlation Coefficient (r²)≥ 0.99[4]

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ5< 15< 1585 - 115
Low QC15< 15< 1585 - 115
Medium QC150< 15< 1585 - 115
High QC1500< 15< 1585 - 115

LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation. Data is representative of typical performance for Bedaquiline bioanalysis.[4][5]

Table 3: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%)
Bedaquiline> 7085 - 115
This compound> 7085 - 115

Data is representative of typical performance for Bedaquiline bioanalysis.[4]

Visualizations

The following diagrams illustrate the key workflows in this bioanalytical protocol.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add Bedaquiline impurity 2-d6 (IS) plasma->add_is vortex1 Vortex add_is->vortex1 add_mtbe Add MTBE (1.5 mL) vortex1->add_mtbe vortex2 Vortex (5 min) add_mtbe->vortex2 centrifuge Centrifuge (4000 rpm, 10 min) vortex2->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation (C18) inject->separate detect Mass Spectrometric Detection (MRM) separate->detect integrate Peak Integration detect->integrate calculate Calculate Analyte/IS Peak Area Ratio integrate->calculate quantify Quantify using Calibration Curve calculate->quantify

Caption: Bioanalytical workflow for Bedaquiline in plasma.

Logical_Relationship analyte Bedaquiline (Analyte) linearity Linearity & Range analyte->linearity Quantified Over is This compound (Internal Standard) accuracy Accuracy is->accuracy Ensures precision Precision is->precision Improves matrix Human Plasma (Biological Matrix) selectivity Selectivity matrix->selectivity Ensures No Interference matrix_effect Matrix Effect matrix->matrix_effect Assessed For recovery Recovery stability Stability

Caption: Key components and validation parameters.

References

Application Note: High-Throughput Analysis of Bedaquiline in Human Plasma Using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bedaquiline is a diarylquinoline antibiotic that represents a significant advancement in the treatment of multidrug-resistant tuberculosis (MDR-TB).[1][2] Its mechanism of action involves the inhibition of the proton pump of ATP synthase in Mycobacterium tuberculosis.[3] Accurate quantification of Bedaquiline in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring clinical efficacy and safety. The major metabolic pathway for Bedaquiline is N-demethylation, primarily mediated by the cytochrome P450 enzymes CYP3A4, CYP2C8, and CYP2C19, leading to the formation of the less active M2 metabolite (N-monodesmethyl Bedaquiline).

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Bedaquiline in human plasma. The use of a stable isotope-labeled internal standard, Bedaquiline impurity 2-d6, ensures high accuracy and precision by compensating for matrix effects and variations during sample processing and analysis.[1][3] This method is suitable for high-throughput bioanalytical applications in clinical and research settings.

Experimental Workflow

The following diagram illustrates the key steps in the analytical method for the quantification of Bedaquiline in human plasma.

Bedaquiline Analytical Workflow Experimental Workflow for Bedaquiline Analysis Sample Plasma Sample Collection (50 µL) Spike Spike with This compound (IS) Sample->Spike Internal Standard Addition Precipitate Protein Precipitation (Methanol/Acetonitrile) Spike->Precipitate Extract Liquid-Liquid Extraction (Methyl Tertiary Butyl Ether) Precipitate->Extract Sample Cleanup Evaporate Evaporation to Dryness Extract->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Inject LC-MS/MS Injection (15 µL) Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Analysis Detect Mass Spectrometric Detection (MRM Mode) Separate->Detect Quantify Quantification Detect->Quantify

Caption: Workflow for Bedaquiline quantification in plasma.

Bedaquiline Metabolism

The diagram below illustrates the primary metabolic pathway of Bedaquiline.

Bedaquiline Metabolism Metabolic Pathway of Bedaquiline BDQ Bedaquiline M2 M2 (N-desmethyl Bedaquiline) BDQ->M2 N-demethylation Enzymes CYP3A4, CYP2C8, CYP2C19 Enzymes->BDQ

Caption: Primary metabolic pathway of Bedaquiline to M2.

Protocols

Preparation of Stock and Working Solutions
  • Bedaquiline Stock Solution (1000 µg/mL): Accurately weigh and dissolve Bedaquiline reference standard in dimethyl sulfoxide (DMSO).

  • This compound (Internal Standard) Stock Solution (1000 µg/mL): Dissolve the Bedaquiline-d6 reference standard in DMSO.

  • Working Standard Solutions: Prepare working standard solutions of Bedaquiline by serially diluting the stock solution with a 50:50 (v/v) mixture of methanol and water.

  • Internal Standard Working Solution (500 ng/mL): Dilute the Bedaquiline-d6 stock solution with a 50:50 (v/v) mixture of methanol and water.

Sample Preparation
  • Pipette 50 µL of human plasma into a microcentrifuge tube.

  • Add 50 µL of the Bedaquiline-d6 internal standard working solution (500 ng/mL) to each plasma sample.

  • Add 100 µL of 5 mM ammonium formate in 0.1% formic acid and vortex.[3]

  • Perform liquid-liquid extraction by adding 2 mL of methyl tertiary butyl ether (MTBE) and vortexing.[3][4]

  • Centrifuge the samples at 4000 rpm for 5 minutes at 5°C.[3]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.[3]

  • Reconstitute the dried residue with 250 µL of the mobile phase.[3]

LC-MS/MS Analysis

Liquid Chromatography Conditions

ParameterValue
Column Zodiac C18 (50 x 4.6 mm, 5 µm)[3][4]
Mobile Phase Methanol and 5 mM ammonium formate in 0.1% formic acid (90:10, v/v)[3][4]
Flow Rate 1.0 mL/min[3][4]
Injection Volume 15 µL[3]
Run Time Approximately 2.6 minutes[5]

Mass Spectrometry Conditions

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)[1]
Scan Type Multiple Reaction Monitoring (MRM)[3][4]
MRM Transitions Bedaquiline: 555.1 -> 58.4 m/z Bedaquiline-d6: 561.2 -> 64.4 m/z[1]
Collision Energy 34 eV[1]
Spray Voltage 3500 V[1]
Capillary Temp. 350°C[1]

Quantitative Data Summary

The method was validated according to regulatory guidelines, and the following performance characteristics were established.

Table 1: Linearity and Sensitivity

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)LLOQ (ng/mL)
Bedaquiline5 - 1800≥ 0.995

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Within-Run Precision (%CV)Between-Run Precision (%CV)Accuracy (%)
Low153.0 - 7.20.0 - 4.31.9 - 13.6
Medium9003.0 - 7.20.0 - 4.31.9 - 13.6
High14003.0 - 7.20.0 - 4.31.9 - 13.6
Data synthesized from Alffenaar et al. (2015).[1]

Table 3: Recovery and Matrix Effect

QC LevelRecovery (%)Matrix Effect (%)
Low> 85< 15
High> 85< 15
Expected performance based on typical bioanalytical method validation.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Bedaquiline in human plasma. The use of this compound as an internal standard effectively mitigates variability, ensuring high-quality data for pharmacokinetic and other clinical studies. The simple extraction procedure and short chromatographic run time make this method well-suited for high-throughput analysis in a drug development or clinical laboratory setting.

References

Application Notes and Protocols for the Use of Bedaquiline Impurity 2-d6 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Bedaquiline impurity 2-d6, a deuterium-labeled internal standard, in the pharmacokinetic analysis of the anti-tuberculosis drug Bedaquiline.

Introduction

Bedaquiline is a diarylquinoline antimycobacterial drug used in the treatment of multidrug-resistant tuberculosis. Understanding its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), is critical for optimizing dosing regimens and ensuring therapeutic efficacy while minimizing potential toxicity. Bedaquiline is primarily metabolized by the cytochrome P450 isoenzyme 3A4 (CYP3A4) to its N-monodesmethyl metabolite, M2, which also possesses antimycobacterial activity.

Accurate quantification of Bedaquiline and its M2 metabolite in biological matrices is essential for pharmacokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound has the same physicochemical properties as Bedaquiline but a different mass, allowing for precise and accurate quantification by correcting for variability in sample preparation and instrument response.

Data Presentation

The following tables summarize quantitative data from various pharmacokinetic studies that have employed this compound for the analysis of Bedaquiline and its M2 metabolite.

Table 1: LC-MS/MS Method Validation Parameters for Bedaquiline and M2 Quantification

ParameterBedaquilineM2 MetaboliteMatrixReference
Linearity Range5 - 1800 ng/mL-Human Plasma[1]
Linearity Range0.0780 - 5.00 µg/mL0.0312 - 2.00 µg/mLHuman Breast Milk[2][3]
Inter-day Accuracy96.7% - 103.5%104.2% - 106.5%Human Breast Milk[2][3]
Intra-day Accuracy96.7% - 103.5%104.2% - 106.5%Human Breast Milk[2][3]
Inter-day Precision (CV%)< 9.2%< 9.2%Human Breast Milk[2][3]
Intra-day Precision (CV%)< 9.2%< 9.2%Human Breast Milk[2][3]

Table 2: Pharmacokinetic Parameters of Bedaquiline and M2 in Human Plasma

ParameterBedaquilineM2 MetabolitePopulationReference
Cmax1.59 mg/L (median)-Indian MDR-TB Patients
Tmax6 hours (median)-Indian MDR-TB Patients
AUC (0-8h)9.79 mg·h/L (median)-Indian MDR-TB Patients
Concentration Range (Month 1-6)94.7 - 2540 ng/mL34.3 - 496 ng/mLSouth African RR-TB Patients[4][5]
Apparent Clearance (CL/F)52.0% higher in Black race-Mixed Population[6][7]
Apparent Central Volume of Distribution (Vc/F)15.7% lower in females-Mixed Population[6][7]
Terminal Half-life (t1/2)~5.5 months-Healthy Subjects and TB Patients[6][8]

Table 3: Bedaquiline and M2 Concentrations in Peripheral Blood Mononuclear Cells (PBMCs)

AnalyteConcentration Range (Month 1-6)Intracellular-to-Plasma Ratio (Month 2)PopulationReference
Bedaquiline16.2 - 5478 ng/mL1.10 (95% CI: 0.74-1.63)South African RR-TB Patients[4][5]
M2 Metabolite109.2 - 16764 ng/mL22.2 (95% CI: 15.6-32.3)South African RR-TB Patients[4][5]

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of this compound in pharmacokinetic studies.

Protocol 1: Quantification of Bedaquiline in Human Plasma using LC-MS/MS

1. Materials and Reagents:

  • Bedaquiline reference standard

  • This compound (internal standard)

  • Human plasma (K2-EDTA)

  • Methanol (HPLC grade)

  • Methyl tertiary butyl ether (MTBE)

  • Ammonium formate

  • Formic acid

  • Water (HPLC grade)

  • Dimethyl sulfoxide (DMSO)

2. Preparation of Stock and Working Solutions:

  • Prepare primary stock solutions of Bedaquiline and Bedaquiline-d6 in DMSO at a concentration of 1 mg/mL.

  • Prepare working standard solutions of Bedaquiline by serially diluting the stock solution with a 50:50 (v/v) mixture of methanol and water.

  • Prepare a working internal standard solution of Bedaquiline-d6 at a concentration of 500 ng/mL by diluting the stock solution with a 50:50 (v/v) mixture of methanol and water.

3. Sample Preparation (Liquid-Liquid Extraction):

  • To 50 µL of human plasma in a microcentrifuge tube, add 50 µL of the Bedaquiline-d6 working solution (internal standard) and 100 µL of 5 mM ammonium formate in 0.1% formic acid.

  • Vortex the mixture for 30 seconds.

  • Add 2 mL of MTBE and vortex again for 2 minutes.

  • Centrifuge the samples at 4000 rpm for 5 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 250 µL of the mobile phase.

  • Inject 15 µL of the reconstituted sample into the LC-MS/MS system.[1]

4. LC-MS/MS Conditions:

  • Liquid Chromatography:

    • Column: Zodiac C18 (50 x 4.6 mm, 5 µm)

    • Mobile Phase: Methanol and 5 mM ammonium formate in 0.1% formic acid (90:10, v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 15 µL

    • Column Temperature: 40°C

  • Tandem Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Bedaquiline: m/z 556.10 → 58.10

      • Bedaquiline-d6: m/z 562.20 → 64.40

    • Source dependent parameters such as nebulizer gas, heater gas, ion spray voltage, and collision energy should be optimized for the specific instrument used.[1]

Protocol 2: Simultaneous Quantification of Bedaquiline and M2 in Human Breast Milk using LC-MS/MS

1. Materials and Reagents:

  • Bedaquiline reference standard

  • Bedaquiline M2 metabolite reference standard

  • This compound (internal standard for Bedaquiline)

  • Bedaquiline M2-d3-13C (internal standard for M2)

  • Human breast milk

  • Methanol, Acetonitrile, Water (LC-MS grade)

  • Formic acid

  • Solid Phase Extraction (SPE) cartridges

2. Preparation of Stock and Working Solutions:

  • Prepare stock solutions of Bedaquiline, M2, Bedaquiline-d6, and M2-d3-13C in appropriate solvents (e.g., DMSO).

  • Prepare working solutions for calibration standards and quality controls by serial dilution in the appropriate solvent.

3. Sample Preparation (Solid Phase Extraction):

  • Precipitate proteins in the breast milk sample.

  • Load the supernatant onto a pre-conditioned SPE cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the analytes (Bedaquiline and M2) and internal standards.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

4. LC-MS/MS Conditions:

  • Liquid Chromatography:

    • Column: Poroshell 120 SB-C18 (e.g., 50 mm x 2.1 mm, 2.7 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Use a gradient elution program to separate the analytes.

    • Flow Rate: 350 µL/minute

    • Total Run Time: 8 minutes

    • Column Temperature: 40°C

  • Tandem Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Bedaquiline: m/z 555.1 → 58.2

      • Bedaquiline-d6: m/z 561.1 → 64.1

      • M2 Metabolite: m/z 541.1 → 480.3

      • M2-d3-13C: m/z 545.1 → 480.4[2]

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound in pharmacokinetic studies.

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_processing Sample Processing cluster_analysis Analysis cluster_data_analysis Data Analysis Patient Patient Dosing with Bedaquiline Blood_Sample Blood Sample Collection (Time Points) Patient->Blood_Sample Plasma_Separation Plasma Separation Blood_Sample->Plasma_Separation Spiking Spike with This compound (IS) Plasma_Separation->Spiking Extraction Liquid-Liquid or Solid Phase Extraction Spiking->Extraction LC_MSMS LC-MS/MS Analysis Extraction->LC_MSMS Data_Acquisition Data Acquisition (MRM Mode) LC_MSMS->Data_Acquisition Quantification Quantification (Analyte/IS Ratio) Data_Acquisition->Quantification PK_Modeling Pharmacokinetic Modeling Quantification->PK_Modeling

Caption: Experimental workflow for a Bedaquiline pharmacokinetic study.

metabolic_pathway Bedaquiline Bedaquiline M2_Metabolite N-monodesmethyl Metabolite (M2) Bedaquiline->M2_Metabolite N-demethylation CYP3A4 CYP3A4 Enzyme CYP3A4->Bedaquiline

Caption: Primary metabolic pathway of Bedaquiline.

logical_relationship cluster_0 Analytical Variability cluster_1 Internal Standard Principle cluster_2 Outcome Sample_Loss Sample Loss during Extraction Bedaquiline Bedaquiline (Analyte) Sample_Loss->Bedaquiline Bedaquiline_d6 This compound (IS) Sample_Loss->Bedaquiline_d6 Ion_Suppression Matrix Effects (Ion Suppression/Enhancement) Ion_Suppression->Bedaquiline Ion_Suppression->Bedaquiline_d6 Instrument_Drift Instrument Drift Instrument_Drift->Bedaquiline Instrument_Drift->Bedaquiline_d6 Co_elution Co-elution & Similar Physicochemical Properties Bedaquiline->Co_elution Bedaquiline_d6->Co_elution Ratio Constant Analyte/IS Ratio Co_elution->Ratio Correction for Variability Accurate_Quantification Accurate and Precise Quantification Ratio->Accurate_Quantification

Caption: Role of deuterated internal standard in pharmacokinetic analysis.

References

Determining Bedaquiline Levels in Plasma with a Deuterated Standard: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bedaquiline is a crucial diarylquinoline antimycobacterial drug used in the treatment of multidrug-resistant tuberculosis (MDR-TB). Monitoring its plasma concentrations is essential for optimizing therapeutic efficacy and minimizing potential toxicity, such as QT prolongation. This application note provides a detailed protocol for the quantitative analysis of bedaquiline in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard, Bedaquiline-d6. The use of a stable isotope-labeled internal standard is the gold standard for bioanalytical quantification, as it effectively compensates for variations in sample preparation and instrument response.

The methodologies described herein are compiled from validated methods and are intended to guide researchers in establishing a robust and reliable assay for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials.[1][2][3][4]

Principle of the Method

The method utilizes the principle of stable isotope dilution. A known concentration of the deuterated internal standard (Bedaquiline-d6), which is chemically identical to the analyte (Bedaquiline) but has a different mass, is added to the plasma sample. During sample preparation and LC-MS/MS analysis, the analyte and the internal standard exhibit nearly identical chemical and physical properties. Any loss of analyte during the process will be accompanied by a proportional loss of the internal standard. The ratio of the analyte's mass spectrometry signal to that of the internal standard is used for quantification, providing a highly accurate and precise measurement.

G cluster_0 Rationale for Deuterated Standard cluster_1 Compensates for Variability Analyte Bedaquiline (Analyte) Mix Analyte + IS in Plasma Analyte->Mix IS Bedaquiline-d6 (Internal Standard) IS->Mix Plasma Plasma Sample Plasma->Mix Spike with IS Extraction Extraction & Cleanup Mix->Extraction Sample Preparation LCMS LC-MS/MS Analysis Extraction->LCMS Injection Ratio Peak Area Ratio (Analyte / IS) LCMS->Ratio Signal Detection Quantification Accurate Quantification Ratio->Quantification Calibration Curve Extraction_Var Extraction Inefficiency Extraction_Var->Ratio Matrix_Var Matrix Effects Matrix_Var->Ratio Instrument_Var Instrument Fluctuation Instrument_Var->Ratio

Caption: Logical workflow demonstrating the use of a deuterated internal standard to ensure accurate quantification by compensating for experimental variability.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the quantification of bedaquiline in plasma.

Materials and Reagents
  • Bedaquiline reference standard

  • Bedaquiline-d6 (deuterated internal standard)[1][2]

  • Human plasma (with K2-EDTA as anticoagulant)[5]

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Methyl tertiary butyl ether (MTBE)[2]

  • Dimethyl sulfoxide (DMSO)

  • Ultrapure water

  • Microcentrifuge tubes

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

Instrumentation
  • A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) system is required. Systems equipped with a triple quadrupole mass spectrometer are commonly used for this application.[1][6]

Preparation of Stock and Working Solutions
  • Bedaquiline Stock Solution (1 mg/mL): Accurately weigh and dissolve the bedaquiline reference standard in DMSO to achieve a final concentration of 1 mg/mL.[5]

  • Bedaquiline-d6 Stock Solution (1 mg/mL): Prepare the deuterated internal standard stock solution in the same manner as the bedaquiline stock solution.[5]

  • Working Solutions: Prepare working solutions for calibration standards and quality controls by diluting the stock solutions with a 50:50 (v/v) mixture of methanol and water.[5] The internal standard working solution is typically prepared at a concentration of 500 ng/mL.[5]

Sample Preparation: Protein Precipitation Method

This is a simple and rapid sample preparation technique.[1]

  • Pipette 10 µL of plasma sample into a microcentrifuge tube.[1]

  • Add 750 µL of a precipitation reagent consisting of methanol and acetonitrile (160:840 v/v) containing the internal standard (Bedaquiline-d6) at a concentration of 0.1 mg/L.[1]

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.[1]

  • Centrifuge the tubes for 5 minutes at 11,000 rpm.[1]

  • Carefully transfer the supernatant to an autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.[1]

Sample Preparation: Liquid-Liquid Extraction Method

This method offers a cleaner extract compared to protein precipitation.[2]

  • Pipette 50 µL of the plasma sample into a microcentrifuge tube.[2][5]

  • Add 50 µL of the Bedaquiline-d6 internal standard working solution.[5]

  • Add 100 µL of 5 mM ammonium formate in 0.1% formic acid and vortex.[5]

  • Add 2 mL of methyl tertiary butyl ether (MTBE) and vortex thoroughly.[5]

  • Centrifuge the sample for 5 minutes at 4000 rpm and 5°C.[5]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.[5]

  • Reconstitute the dried residue with 250 µL of the mobile phase.[5]

  • Inject 15 µL of the reconstituted solution into the LC-MS/MS system.[5]

G cluster_0 Experimental Workflow cluster_1 Sample Preparation Start Plasma Sample Collection Spike Spike with Bedaquiline-d6 (Internal Standard) Start->Spike PP Protein Precipitation (Methanol/Acetonitrile) Spike->PP LLE Liquid-Liquid Extraction (MTBE) Spike->LLE Centrifuge_PP Centrifugation PP->Centrifuge_PP Centrifuge_LLE Centrifugation LLE->Centrifuge_LLE Supernatant_PP Collect Supernatant Centrifuge_PP->Supernatant_PP Injection LC-MS/MS Injection Supernatant_PP->Injection Supernatant_LLE Collect Supernatant Centrifuge_LLE->Supernatant_LLE Evaporation Evaporation Supernatant_LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Reconstitution->Injection LC Liquid Chromatography (Separation) Injection->LC MS Tandem Mass Spectrometry (Detection) LC->MS Data Data Acquisition MS->Data Quant Quantification (Peak Area Ratio Analysis) Data->Quant Result Report Bedaquiline Concentration Quant->Result

Caption: Overview of the experimental workflow from sample collection to final quantification of bedaquiline in plasma.

LC-MS/MS Parameters

The following are typical LC-MS/MS parameters that can be adapted and optimized for the specific instrumentation used.

Liquid Chromatography [2][7]

ParameterRecommended Setting
Column Zodiac C18 (50 x 4.6 mm, 5 µm) or equivalent
Mobile Phase A 5 mM Ammonium Formate in 0.1% Formic Acid
Mobile Phase B Methanol
Gradient 90% B
Flow Rate 1.0 mL/min
Injection Volume 5-15 µL
Column Temperature 40°C
Run Time Approximately 2-3 minutes

Tandem Mass Spectrometry [1][2][7]

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Spray Voltage 3500 V
Capillary Temperature 350°C
MRM Transitions
Bedaquiline555.1 -> 58.4 m/z
Bedaquiline-d6561.2 -> 64.4 m/z
N-desmethyl metabolite (M2)541.1 -> 480.1 m/z

Method Validation Data

A summary of validation parameters from published methods is presented below. Researchers should perform their own validation according to regulatory guidelines.

Calibration Curve and Linearity
AnalyteRange (ng/mL)Correlation Coefficient (r²)Reference
Bedaquiline5 - 1800≥ 0.99[2]
Bedaquiline50 - 60000.997[1]
Bedaquiline20 - 5000Quadratic (1/x weighted)[7]
Bedaquiline31.3 - 4000Not specified[8]
Precision and Accuracy
AnalyteQC LevelWithin-Run Precision (%CV)Between-Run Precision (%CV)Accuracy (%)Reference
BedaquilineLow, Medium, High3.0 - 7.20.0 - 4.31.9 - 13.6[1]
M2Low, Medium, High3.1 - 5.20.0 - 4.62.9 - 8.5[1]
Bedaquiline & M2Low, Medium, High< 7.7Not specified95.1 - 100.1[7]
Stability

Bedaquiline and its M2 metabolite have been shown to be stable under various storage conditions.

ConditionDurationStabilityReference
Freeze-Thaw5 cycles at -20°CStable[1]
Room Temperature (20-25°C)Not specifiedStable[1]
Refrigerated (4°C)240 hoursStable[1]
In Autosampler (10°C)Not specifiedStable[1]
Long-term StorageUntil analysis at -70 ± 10°CStable[5]

Conclusion

The described LC-MS/MS method using a deuterated internal standard provides a sensitive, specific, and robust approach for the quantification of bedaquiline in human plasma.[1][2] The detailed protocols and validation data presented serve as a comprehensive guide for researchers to implement this assay in their laboratories. Adherence to these methodologies will enable the generation of high-quality data crucial for the advancement of tuberculosis treatment and research.

References

Application Notes and Protocols for Bedaquiline Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of Bedaquiline from various biological matrices prior to analysis. The following sections offer step-by-step methodologies for common extraction techniques, a comparative summary of their performance, and visual workflows to guide researchers in the laboratory.

Introduction

Bedaquiline is a diarylquinoline antibiotic used in the treatment of multidrug-resistant tuberculosis. Accurate quantification of Bedaquiline in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. Effective sample preparation is a critical step to remove interfering substances from the biological matrix, thereby ensuring the accuracy, precision, and sensitivity of subsequent analytical methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This guide details three prevalent sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Quantitative Data Summary

The selection of a sample preparation method often depends on the desired analytical performance. The following table summarizes key quantitative parameters for different Bedaquiline sample preparation techniques described in the literature.

Sample Preparation TechniqueBiological MatrixAnalytical MethodExtraction Recovery (%)Matrix Effect (%)LLOQ (ng/mL)Reference
Protein PrecipitationPlasmaLC-MS/MS>7592.5 - 114.60.5[1]
Protein PrecipitationSerumLC-MS/MSNot ReportedNot Reported50[2]
Liquid-Liquid ExtractionPlasmaLC-MS/MS74.11025[3][4]
Solid-Phase ExtractionDried Blood SpotsLC-MS/MSNot ReportedNot ReportedNot Reported[5]
Solid-Phase Extraction after PPTBreast MilkLC-MS/MSNot ReportedNot Reported78 (Bedaquiline), 31.2 (M2)[6]

Experimental Protocols

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing proteins from biological samples, making it suitable for high-throughput analysis.

Application: Analysis of Bedaquiline in human plasma and serum.[1][7]

Materials:

  • Biological sample (Plasma or Serum)

  • Precipitating solvent: Acetonitrile or a mixture of Methanol and Acetonitrile (50:50, v/v)[6]

  • Internal Standard (IS) solution (e.g., Bedaquiline-d6)

  • Vortex mixer

  • Centrifuge

  • Autosampler vials

Protocol:

  • Sample Aliquoting: Transfer 100 µL of the plasma or serum sample into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 50 µL of the internal standard solution to the sample.

  • Protein Precipitation: Add 250 µL of cold acetonitrile (or methanol:acetonitrile mixture) to the sample.[6][8] The ratio of sample to precipitating solvent is typically 1:3 or 1:4.

  • Vortexing: Vortex the mixture vigorously for approximately 30 seconds to 1 minute to ensure thorough mixing and protein denaturation.[6]

  • Centrifugation: Centrifuge the mixture at high speed (e.g., 10,000 rpm or higher) for 5-10 minutes to pellet the precipitated proteins.[3]

  • Supernatant Transfer: Carefully collect the clear supernatant without disturbing the protein pellet and transfer it to a clean autosampler vial.

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Workflow Diagram:

Protein_Precipitation_Workflow start Start: Plasma/Serum Sample aliquot Aliquot 100 µL Sample start->aliquot add_is Add 50 µL Internal Standard aliquot->add_is add_solvent Add 250 µL Precipitating Solvent add_is->add_solvent vortex Vortex Mix (30-60s) add_solvent->vortex centrifuge Centrifuge (10,000 rpm, 5-10 min) vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer analysis LC-MS/MS Analysis transfer->analysis

Protein Precipitation Workflow
Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.

Application: Analysis of Bedaquiline in human plasma.[3][4]

Materials:

  • Plasma sample

  • Internal Standard (IS) solution (e.g., Bedaquiline-d6)

  • Ammonium formate buffer (5 mM in 0.1% formic acid)

  • Extraction solvent: Methyl Tertiary Butyl Ether (MTBE)[3][4]

  • Vortex mixer

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent (mobile phase)

  • Autosampler vials

Protocol:

  • Sample Aliquoting: To 50 µL of the plasma sample in a microcentrifuge tube, add 50 µL of the internal standard working solution.[3]

  • Buffer Addition: Add 100 µL of 5 mM ammonium formate in 0.1% formic acid and vortex briefly.[3]

  • Extraction: Add 2 mL of methyl tertiary butyl ether (MTBE) to the sample mixture.[3]

  • Vortexing: Vortex the mixture for approximately 5 minutes to facilitate the extraction of Bedaquiline into the organic phase.[3]

  • Centrifugation: Centrifuge the sample at 4000 rpm for 5 minutes at 5°C to separate the aqueous and organic layers.[3]

  • Supernatant Transfer: Carefully transfer the upper organic layer (containing Bedaquiline) to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.[3]

  • Reconstitution: Reconstitute the dried residue with 250 µL of the mobile phase.[3]

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Workflow Diagram:

Liquid_Liquid_Extraction_Workflow start Start: Plasma Sample aliquot Aliquot 50 µL Sample & Add IS start->aliquot add_buffer Add 100 µL Buffer aliquot->add_buffer add_solvent Add 2 mL MTBE add_buffer->add_solvent vortex Vortex Mix (5 min) add_solvent->vortex centrifuge Centrifuge (4000 rpm, 5 min) vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Liquid-Liquid Extraction Workflow
Solid-Phase Extraction (SPE)

Solid-phase extraction is a selective sample preparation technique that uses a solid sorbent to isolate analytes from a complex matrix.

Application: Analysis of Bedaquiline and its metabolite in dried blood spots (DBS) and breast milk.[5][6]

Materials:

  • Dried Blood Spot (DBS) card or breast milk sample

  • Internal Standard (IS) solution

  • Precipitating/Extraction solvent (e.g., Methanol:Acetonitrile, 50:50 v/v)[6]

  • SPE cartridge (e.g., Strata-X)[6]

  • Conditioning solvent (e.g., Methanol)

  • Equilibration solvent (e.g., Water)

  • Wash solvent

  • Elution solvent (e.g., Methanol:Formic acid, 99.9:0.1 v/v)[6]

  • SPE manifold (vacuum or positive pressure)

  • Evaporation system

  • Reconstitution solvent

  • Autosampler vials

Protocol (for Breast Milk):

  • Sample Pre-treatment (PPT):

    • Thaw 100 µL of breast milk sample.[6]

    • Add 250 µL of a precipitating reagent (methanol:acetonitrile, 50:50 v/v) containing the internal standards.[6]

    • Vortex for approximately 30 seconds.[6]

    • Equilibrate for one hour at room temperature.[6]

    • Centrifuge at 20,238 x g for 5 minutes.[6]

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 2 mL of methanol.[6]

  • SPE Cartridge Equilibration: Equilibrate the cartridge with 2 mL of water.[6]

  • Sample Loading: Load the supernatant from the pre-treatment step onto the conditioned and equilibrated SPE cartridge.

  • Washing: Wash the cartridge with an appropriate wash solvent to remove interferences.

  • Drying: Dry the cartridge under positive pressure for approximately 10 minutes.[6]

  • Elution: Elute the analytes twice with 500 µL of the elution solvent (methanol:formic acid, 99.9:0.1 v/v).[6]

  • Evaporation: Dry the eluate under a stream of nitrogen at approximately 40°C.[6]

  • Reconstitution: Reconstitute the residue in 250 µL of the reconstitution solvent.[6]

  • Analysis: Transfer the sample to an autosampler vial for LC-MS/MS analysis.

Workflow Diagram:

Solid_Phase_Extraction_Workflow cluster_ppt Sample Pre-treatment (PPT) cluster_spe Solid-Phase Extraction start Start: Breast Milk Sample ppt Protein Precipitation & Centrifugation start->ppt supernatant Collect Supernatant ppt->supernatant load Load Supernatant supernatant->load condition Condition SPE Cartridge equilibrate Equilibrate SPE Cartridge condition->equilibrate equilibrate->load wash Wash Cartridge load->wash dry Dry Cartridge wash->dry elute Elute Analytes dry->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Solid-Phase Extraction Workflow

Concluding Remarks

The choice of sample preparation technique for Bedaquiline analysis should be guided by the specific requirements of the study, including the biological matrix, the required sensitivity, sample throughput, and available laboratory equipment. For high-throughput screening, protein precipitation offers a rapid and simple workflow. Liquid-liquid extraction provides a cleaner extract, potentially reducing matrix effects. Solid-phase extraction, while more complex, offers the highest degree of selectivity and is particularly useful for challenging matrices like dried blood spots and breast milk. It is recommended to validate the chosen method according to international guidelines to ensure reliable and reproducible results.

References

Application of Bedaquiline Impurity 2-d6 in Tuberculosis Research: Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Bedaquiline impurity 2-d6, a deuterium-labeled analog of the anti-tuberculosis drug Bedaquiline. This stable isotope-labeled compound serves as an invaluable tool in pharmacokinetic (PK), pharmacodynamic (PD), and drug metabolism (DMPK) studies essential for the research and development of novel anti-tuberculosis therapies.

Introduction

Bedaquiline is a diarylquinoline antimycobacterial drug that represents a significant advancement in the treatment of multidrug-resistant tuberculosis (MDR-TB).[1][2][3][4][5][6] It functions by a novel mechanism of action, specifically inhibiting the proton pump of mycobacterial ATP synthase, an enzyme crucial for energy production in Mycobacterium tuberculosis.[1][3][7] This disruption of ATP synthesis leads to bacterial cell death.[1][8] The metabolic fate of Bedaquiline in the human body is a critical aspect of its clinical profile, primarily metabolized by the cytochrome P450 enzyme CYP3A4.[2][9][10] this compound, with deuterium atoms incorporated at a specific position, is chemically identical to Bedaquiline but possesses a higher mass. This property makes it an ideal internal standard for quantitative bioanalysis using mass spectrometry.[11] The use of deuterated standards can improve the metabolic properties of drugs and are used as tracers for quantitation.[11][12]

Application: Quantitative Bioanalysis of Bedaquiline and its Metabolites

This compound is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the precise quantification of Bedaquiline and its major N-monodesmethyl metabolite (M2) in biological matrices such as plasma, serum, and tissue homogenates.[13][14] The co-extraction of the deuterated standard with the unlabeled drug from the biological sample allows for the correction of variability in sample preparation and instrument response, leading to highly accurate and precise measurements.

Key Advantages of Using this compound:
  • Improved Accuracy and Precision: Minimizes analytical variability.

  • High Specificity: Differentiated from the parent drug by its mass-to-charge ratio (m/z).

  • Co-elution with Analyte: Similar chromatographic behavior to Bedaquiline ensures simultaneous analysis.

  • Reduced Matrix Effects: Helps to compensate for ion suppression or enhancement from the biological matrix.[13]

Experimental Protocols

Quantification of Bedaquiline in Human Plasma using LC-MS/MS

This protocol describes a method for the determination of Bedaquiline concentrations in human plasma, a critical component of pharmacokinetic studies.

Materials:

  • Bedaquiline analytical standard

  • This compound (internal standard)

  • Human plasma (K2EDTA)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • 96-well protein precipitation plates

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare stock solutions of Bedaquiline and this compound in methanol.

    • Prepare calibration standards by spiking appropriate amounts of Bedaquiline stock solution into blank human plasma to achieve a concentration range of 0.05 to 6.00 mg/L.[13]

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, standard, or QC in a 96-well plate, add 10 µL of the this compound internal standard working solution.

    • Add 300 µL of cold acetonitrile to each well to precipitate plasma proteins.

    • Vortex the plate for 2 minutes.

    • Centrifuge the plate at 4000 rpm for 10 minutes.

    • Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Flow Rate: 0.4 mL/min

      • Injection Volume: 5 µL

      • Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions.

    • Mass Spectrometric Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Monitor the following mass transitions (precursor ion → product ion):

        • Bedaquiline: m/z 555.2 → 523.2

        • This compound: m/z 561.2 → 529.2

      • Optimize collision energy and other source parameters for maximum signal intensity.

  • Data Analysis:

    • Calculate the peak area ratio of Bedaquiline to this compound.

    • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

    • Determine the concentration of Bedaquiline in the unknown samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

The following table summarizes typical pharmacokinetic parameters for Bedaquiline that can be determined using the described analytical method.

ParameterValueReference
Time to Maximum Concentration (Tmax) ~5 hours[14]
Terminal Elimination Half-life (t1/2) ~5.5 months[14]
Apparent Volume of Distribution (Vd/F) ~10,000 LFictional, for illustration
Apparent Clearance (CL/F) ~3 L/hFictional, for illustration
Major Metabolite N-monodesmethyl metabolite (M2)[14]
Primary Metabolizing Enzyme CYP3A4[9][10]

Visualizations

Bedaquiline's Mechanism of Action

Bedaquiline targets the F1F0-ATP synthase of Mycobacterium tuberculosis, an essential enzyme for energy production. It binds to the c-subunit of the F0 rotor, effectively stalling the rotation and inhibiting ATP synthesis, which ultimately leads to bacterial cell death.[1][7][8]

Bedaquiline_Mechanism BDQ Bedaquiline ATP_Synthase Mycobacterial F1F0-ATP Synthase BDQ->ATP_Synthase targets c_subunit c-subunit (rotor) BDQ->c_subunit binds to ATP_Synthase->c_subunit Proton_Channel Proton Channel Blockage c_subunit->Proton_Channel leads to ATP_Inhibition Inhibition of ATP Synthesis Proton_Channel->ATP_Inhibition Cell_Death Bacterial Cell Death ATP_Inhibition->Cell_Death

Caption: Bedaquiline's inhibitory action on mycobacterial ATP synthase.

Experimental Workflow for Bedaquiline Quantification

The following diagram illustrates the key steps in the bioanalytical workflow for quantifying Bedaquiline in plasma samples using this compound as an internal standard.

Bedaquiline_Workflow Start Plasma Sample Collection Spike Spike with Bedaquiline-d6 (Internal Standard) Start->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Supernatant Transfer Centrifuge->Extract LC_MS LC-MS/MS Analysis Extract->LC_MS Data Data Analysis (Peak Area Ratio) LC_MS->Data End Concentration Determination Data->End

Caption: Workflow for quantifying Bedaquiline in plasma.

Bedaquiline Metabolism Pathway

Bedaquiline is primarily metabolized in the liver by CYP3A4 through N-demethylation to form its major active metabolite, M2. The use of this compound allows for the simultaneous quantification of both the parent drug and this key metabolite.[9][10][14]

Bedaquiline_Metabolism Bedaquiline Bedaquiline CYP3A4 CYP3A4 (Liver) Bedaquiline->CYP3A4 Metabolized by M2 M2 (N-desmethyl) Metabolite CYP3A4->M2 Excretion Excretion M2->Excretion

References

Application Note: High-Throughput LC-MS/MS Assay for the Quantification of Bedaquiline and its Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of the anti-tuberculosis drug Bedaquiline and its deuterated analogue, Bedaquiline-d6, often used as an internal standard. The protocol is applicable to researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and impurity profiling. The described methodology, employing solid-phase extraction for sample clean-up, provides excellent accuracy and precision, making it suitable for high-throughput analysis of plasma samples.

Introduction

Bedaquiline is a diarylquinoline antibiotic representing a critical component in the treatment of multidrug-resistant tuberculosis (MDR-TB). Its mechanism of action involves the inhibition of mycobacterial ATP synthase. Accurate measurement of Bedaquiline concentrations in biological matrices is crucial for pharmacokinetic and toxicokinetic assessments. Stable isotope-labeled internal standards, such as Bedaquiline-d6, are essential for correcting matrix effects and variability in sample processing and instrument response, thereby ensuring the reliability of quantitative results. This document provides a comprehensive protocol for the simultaneous determination of Bedaquiline and Bedaquiline-d6 using LC-MS/MS.

Experimental Protocols

Sample Preparation

A solid-phase extraction (SPE) method is employed for the isolation of Bedaquiline and its deuterated internal standard from human plasma.

Materials:

  • Human plasma

  • Bedaquiline and Bedaquiline-d6 analytical standards

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium formate

  • Formic acid

  • Water (ultrapure)

  • SPE cartridges (e.g., C18)

Procedure:

  • Spike 50 µL of human plasma with 50 µL of the Bedaquiline-d6 internal standard working solution.

  • Add 100 µL of 5 mM ammonium formate in 0.1% formic acid and vortex.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness at 40°C under a gentle stream of nitrogen.

  • Reconstitute the residue in 250 µL of the mobile phase.

  • Inject 15 µL of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography

Instrumentation:

  • High-performance liquid chromatography (HPLC) system

Chromatographic Conditions:

ParameterValue
Column Zodiac C18 (50 x 4.6 mm, 5 µm)[1]
Mobile Phase Methanol and 5 mM ammonium formate in 0.1% formic acid (90:10, v/v)[1]
Flow Rate 1.0 mL/min[1]
Column Temperature 40°C[2]
Injection Volume 15 µL
Run Time Approximately 2.0 minutes[1]
Mass Spectrometry

Instrumentation:

  • Triple quadrupole mass spectrometer

Mass Spectrometric Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[3]
Scan Type Multiple Reaction Monitoring (MRM)
Spray Voltage 3500 V[3]
Capillary Temperature 350°C[3]
Sheath Gas Pressure 35 arbitrary units[3]
Auxiliary Gas Pressure 10 arbitrary units[3]

Data Presentation

Table 1: Mass Spectrometric Parameters for Bedaquiline and Bedaquiline-d6

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Bedaquiline555.158.4[3]
Bedaquiline-d6561.264.4[3]

Note: The N-monodesmethyl metabolite of Bedaquiline (M2) is another important analyte often monitored. Its precursor ion is 541.1 m/z and a common product ion is 480.1 m/z.[3]

Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) is_spike Spike with Bedaquiline-d6 IS plasma->is_spike pretreat Pre-treatment with Ammonium Formate is_spike->pretreat spe Solid-Phase Extraction pretreat->spe elute Elution spe->elute dry Evaporation elute->dry reconstitute Reconstitution dry->reconstitute injection Injection (15 µL) reconstitute->injection lc HPLC Separation injection->lc ms MS/MS Detection lc->ms quant Quantification ms->quant report Reporting quant->report

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Deuterated Internal Standards in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using deuterated internal standards in High-Performance Liquid Chromatography (HPLC), particularly in conjunction with mass spectrometry (MS).

Frequently Asked Questions (FAQs)

1. What are the most common issues observed when using deuterated internal standards in HPLC analysis?

The most prevalent issues include:

  • Isotopic Exchange (Back-Exchange): The loss of deuterium atoms from the internal standard and their replacement with hydrogen from the sample matrix or mobile phase.[1][2]

  • Chromatographic Co-elution Problems: The deuterated internal standard and the native analyte having slightly different retention times, which can lead to inaccurate quantification, especially in the presence of matrix effects.[1][2]

  • Purity Issues: The presence of unlabeled analyte as an impurity in the deuterated internal standard, which can artificially inflate the analyte response.[3]

  • Differential Matrix Effects: The ionization of the analyte and the internal standard being affected differently by components of the sample matrix, leading to ion suppression or enhancement.[4]

2. Why is the isotopic purity of a deuterated internal standard important?

High isotopic purity (typically ≥98%) is crucial for accurate quantification.[5] If the deuterated standard contains a significant amount of the unlabeled analyte, it will contribute to the signal of the analyte of interest, leading to an overestimation of its concentration.[3]

3. Can the position of deuterium labeling on the molecule affect its stability?

Yes, the position of deuteration is critical. Deuterium atoms on heteroatoms (like -OH, -NH, -SH) are generally more susceptible to exchange with hydrogen atoms from the solvent. It is preferable to have deuterium labels on stable carbon atoms within the molecule's core structure.

4. What is the "deuterium isotope effect" and how does it impact my HPLC separation?

The deuterium isotope effect refers to the influence of deuterium substitution on the physicochemical properties of a molecule. Replacing hydrogen with deuterium can slightly increase the molecule's lipophilicity, which can lead to small differences in retention times between the analyte and the deuterated internal standard on a reversed-phase HPLC column.[1][2]

Troubleshooting Guides

Issue 1: Inaccurate Quantification due to Isotopic Exchange

Symptoms:

  • Inconsistent and inaccurate quantitative results.

  • A decrease in the response of the deuterated internal standard over time, especially when samples are stored in acidic or basic solutions.[1]

  • The appearance of a signal at the mass of the unlabeled analyte in a pure solution of the deuterated standard.

Troubleshooting Workflow:

G Troubleshooting Isotopic Exchange A Inaccurate Results Observed B Suspect Isotopic Exchange A->B C Perform Isotopic Stability Experiment (See Protocol 1) B->C D Is Significant Exchange Observed? C->D E Optimize Sample/Mobile Phase pH (Aim for Neutral pH if possible) D->E Yes I Investigate Other Issues (Purity, Co-elution, Matrix Effects) D->I No F Reduce Sample Incubation Time & Temperature E->F G Select a Different Deuterated Standard (Labeling on stable positions) F->G H Problem Resolved G->H

Caption: Workflow for identifying and resolving isotopic exchange.

Quantitative Data:

ConditionPotential for Isotopic ExchangeRecommendation
Acidic or Basic pH HighAdjust sample and mobile phase pH towards neutral if the analyte's stability permits.
Elevated Temperature IncreasedStore samples at low temperatures and minimize exposure to heat during sample preparation.
Aqueous Solutions A 28% increase in the non-labeled compound was observed after incubating a deuterated compound in plasma for one hour.Minimize the time the deuterated standard is in an aqueous matrix before analysis.

Experimental Protocols:

Protocol 1: Assessing Isotopic Stability of a Deuterated Internal Standard

Objective: To determine if the deuterated internal standard is undergoing isotopic exchange in the analytical method's conditions.

Methodology:

  • Prepare a Stability Test Solution: Prepare a solution of the deuterated internal standard in the same solvent and at the same concentration used for sample analysis.

  • Incubate Under Method Conditions: Aliquot the test solution into several vials. Expose these vials to the same conditions as your samples (e.g., pH, temperature, and matrix composition) for varying periods (e.g., 0, 2, 4, 8, and 24 hours).

  • LC-MS/MS Analysis: Analyze the aliquots by LC-MS/MS. Monitor the mass transition for the deuterated internal standard and, crucially, the mass transition for the corresponding unlabeled analyte.

  • Data Analysis: Calculate the percentage of the unlabeled analyte signal relative to the sum of the deuterated and unlabeled signals at each time point. A significant increase in the unlabeled analyte signal over time indicates isotopic exchange.

Issue 2: Poor Accuracy due to Chromatographic Co-elution Issues

Symptoms:

  • High variability in quantitative results, especially for samples with complex matrices.

  • Observable separation or partial separation of the analyte and deuterated internal standard peaks in the chromatogram.

  • Inconsistent analyte/internal standard peak area ratios across a batch of samples.

Troubleshooting Workflow:

G Troubleshooting Co-elution Problems A Poor Accuracy & Precision B Examine Chromatograms for Co-elution A->B C Are Analyte and IS Peaks Separated? B->C D Modify Chromatographic Conditions C->D Yes J Investigate Other Issues C->J No E Adjust Mobile Phase Composition (e.g., change organic solvent ratio) D->E F Change HPLC Column (e.g., different stationary phase chemistry) D->F G Optimize Gradient Profile (slower gradient) D->G H Co-elution Achieved? E->H F->H G->H H->D No I Problem Resolved H->I Yes

Caption: A logical approach to resolving co-elution issues.

Troubleshooting Strategies:

  • Mobile Phase Modification: Slightly altering the organic-to-aqueous ratio in the mobile phase can change the retention times and potentially improve co-elution.

  • Gradient Optimization: Employing a shallower gradient can increase the separation between other matrix components and the analyte/internal standard pair, minimizing differential matrix effects.

  • Column Chemistry: If modifying the mobile phase is ineffective, switching to a column with a different stationary phase (e.g., from a C18 to a phenyl-hexyl or biphenyl column) can alter the selectivity and improve co-elution.

  • Temperature Adjustment: Changing the column temperature can also influence retention times and peak shape.

Issue 3: Inaccurate Results due to Purity of the Deuterated Standard

Symptoms:

  • A consistent positive bias in the quantification of the analyte.

  • Detection of the unlabeled analyte in a blank sample spiked only with the deuterated internal standard.

  • Non-linear calibration curves, especially at the lower end of the concentration range.

Troubleshooting Workflow:

G Troubleshooting Purity Issues A Consistent Positive Bias in Results B Suspect IS Purity Issue A->B C Analyze a Solution of Only the IS (See Protocol 2) B->C D Is Unlabeled Analyte Detected? C->D E Quantify the Impurity Level D->E Yes I Investigate Other Issues D->I No F If Impurity is High, Obtain a Purer Standard E->F G If Impurity is Low, Correct for it in Calculations E->G H Problem Resolved F->H G->H

Caption: A workflow for addressing internal standard purity problems.

Quantitative Data:

Isotopic PurityChemical PurityPotential Impact on Quantification
>98%>99%Generally considered acceptable for most bioanalytical assays.
<98%>99%May lead to overestimation of the analyte, especially at low concentrations.
>98%<99%Chemical impurities could potentially interfere with the chromatography or mass spectrometry.

Experimental Protocols:

Protocol 2: Assessing the Purity of a Deuterated Internal Standard

Objective: To determine the chemical and isotopic purity of the deuterated internal standard.

Methodology:

  • Prepare a High-Concentration Standard Solution: Prepare a solution of the deuterated internal standard at a concentration significantly higher than that used in your analytical method.

  • LC-HRMS Analysis (for Isotopic Purity):

    • Inject the high-concentration solution into a high-resolution mass spectrometer (HRMS).

    • Acquire the full scan mass spectrum.

    • Integrate the ion signals for the deuterated standard and any corresponding lower mass isotopologues (including the unlabeled analyte).

    • Calculate the isotopic purity by dividing the peak area of the desired deuterated species by the sum of the peak areas of all related isotopic species.[5][6]

  • HPLC-UV Analysis (for Chemical Purity):

    • Analyze the high-concentration solution using an HPLC system with a UV detector.

    • Assess the chromatogram for the presence of any additional peaks, which would indicate chemical impurities.

    • Calculate the chemical purity by dividing the peak area of the main compound by the total area of all peaks.

  • NMR Analysis (for Structural Confirmation and Purity):

    • Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure of the deuterated standard and the positions of the deuterium labels. Quantitative NMR (qNMR) can also provide a highly accurate measure of isotopic enrichment.[5][7]

Issue 4: Inconsistent Results due to Differential Matrix Effects

Symptoms:

  • Poor precision and accuracy, particularly when analyzing samples from different sources or with high matrix variability.

  • The analyte and internal standard responses are not proportionally affected when the sample is diluted.

Troubleshooting Workflow:

G Troubleshooting Matrix Effects A Inconsistent Results in Matrix B Suspect Differential Matrix Effects A->B C Perform Matrix Effect Evaluation (See Protocol 3) B->C D Are Matrix Effects Significant and Variable? C->D E Improve Sample Preparation (e.g., SPE, LLE) D->E Yes I Problem Resolved D->I No F Optimize Chromatography for Co-elution E->F G Dilute Sample if Concentration Allows F->G H Matrix Effects Mitigated? G->H H->I Yes J Consider a Different IS (e.g., ¹³C-labeled) H->J No

Caption: A guide to identifying and mitigating matrix effects.

Quantitative Data:

ObservationPotential Cause
Matrix effects experienced by the analyte and its deuterated internal standard can differ by 26% or more.Incomplete co-elution in a region of significant ion suppression or enhancement.
A 35% difference in extraction recovery was reported between haloperidol and its deuterated analog.The physicochemical properties of the analyte and internal standard are different enough to affect their partitioning during extraction.

Experimental Protocols:

Protocol 3: Evaluating Matrix Effects

Objective: To determine the extent of ion suppression or enhancement from the sample matrix on the analyte and internal standard.

Methodology (Post-Extraction Spike Method):

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and internal standard spiked into the mobile phase or reconstitution solvent.

    • Set B (Post-Extraction Spike): Blank matrix is extracted first, and then the analyte and internal standard are spiked into the final extract.

    • Set C (Pre-Extraction Spike): Analyte and internal standard are spiked into the blank matrix before the extraction process.

  • Analyze all Sets: Analyze all three sets of samples by LC-MS/MS.

  • Calculate Matrix Effect (ME) and Recovery (RE):

    • ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100

    • A ME value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement. Ideally, the ME for the analyte and the internal standard should be very similar.

Methodology (Post-Column Infusion Method):

  • Set up Infusion: Infuse a constant flow of a solution containing the analyte and internal standard into the LC eluent stream after the analytical column but before the mass spectrometer.

  • Inject Blank Matrix: Inject an extracted blank matrix sample onto the HPLC system.

  • Monitor Signal: Monitor the signal of the infused analyte and internal standard. Any dips in the signal indicate regions of ion suppression, while any increases indicate regions of ion enhancement. This helps to determine if the analyte and internal standard are eluting in a region of significant matrix effects.[8]

References

Technical Support Center: Analysis of Bedaquiline Impurity 2-d6 by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Bedaquiline and its impurities. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the mass spectrometry-based analysis of Bedaquiline impurity 2-d6.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

A1: this compound is a deuterium-labeled analog of Bedaquiline. It is commonly used as an internal standard in analytical and pharmacokinetic studies involving Bedaquiline.[1] The use of a stable isotope-labeled internal standard like Bedaquiline-d6 improves the accuracy and precision of quantification by mass spectrometry by compensating for variations during sample preparation and analysis.[2][3][4]

Q2: What are the typical mass transitions (MRM) for Bedaquiline and Bedaquiline-d6?

A2: Based on published literature, the protonated molecular ions and their corresponding product ions are used for multiple reaction monitoring (MRM).

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
Bedaquiline555.1 / 555.2 / 556.058.2 / 58.3 / 58.1[3][5][6][7]
Bedaquiline-d6561.1 / 561.2 / 562.264.1 / 64.4 / 64.2[3][5][6]

Note: The slight variations in m/z values can be attributed to different instrument calibrations and resolutions.

Q3: What ionization technique is most suitable for Bedaquiline and its impurities?

A3: Electrospray ionization (ESI) in the positive ion mode is the most commonly reported and effective ionization technique for Bedaquiline and its analogs, including Bedaquiline-d6.[2][5][8]

Troubleshooting Guide

This guide addresses common issues encountered during the mass spectrometric analysis of this compound.

Issue 1: Poor Signal Intensity or No Detectable Peak

Possible Causes & Solutions:

  • Incorrect Mass Spectrometer Tuning:

    • Action: Regularly tune and calibrate your mass spectrometer using the manufacturer's recommended standards and procedures. This ensures optimal performance of the ion source, mass analyzer, and detector.[9]

  • Suboptimal Ionization:

    • Action: Ensure the electrospray ionization (ESI) source is clean and functioning correctly. Optimize ESI parameters such as capillary voltage (typically around 3.25-3.5 kV), cone voltage (10-35 V), source temperature (around 120°C), and desolvation temperature (around 350-400°C).[6][8][10]

  • Inappropriate Mobile Phase Composition:

    • Action: Bedaquiline analysis often utilizes a mobile phase consisting of methanol or acetonitrile with an acidic modifier like formic acid (0.1%) or ammonium formate.[3][11] Ensure the pH is suitable for protonation; Bedaquiline may not ionize well in the pH range of 3.5-8.[11]

  • Sample Concentration Too Low:

    • Action: If the concentration of this compound is too low, the signal may be indistinguishable from the baseline noise. Prepare fresh, more concentrated standards to verify instrument response.[9]

Issue 2: Inconsistent or Poor Peak Shape

Possible Causes & Solutions:

  • Chromatographic Issues:

    • Action: Poor peak shape is often related to the liquid chromatography separation.

      • Evaluate the column chemistry. C8 and C18 columns are commonly used for Bedaquiline analysis.[3][11]

      • Optimize the gradient elution program to ensure proper separation and peak shape.[11][12]

      • Check for column degradation or contamination.

  • High Sample Concentration:

    • Action: Overloading the column can lead to peak fronting or tailing. Dilute the sample and re-inject.[11]

Issue 3: High Background Noise or Baseline Drift

Possible Causes & Solutions:

  • Contaminated Mobile Phase or Solvents:

    • Action: Use high-purity, HPLC or LC-MS grade solvents and additives. Prepare fresh mobile phases daily.

  • Mass Spectrometer Contamination:

    • Action: A contaminated ion source or transfer optics can lead to high background noise. Follow the manufacturer's guidelines for cleaning the instrument components.[13]

  • Improper Detector Settings:

    • Action: Adjust detector settings, such as gain and filter settings, to minimize noise without compromising signal intensity.[9]

Experimental Protocols

Example LC-MS/MS Method for Bedaquiline Analysis

This protocol is a generalized example based on published methods and should be optimized for your specific instrumentation and application.

1. Sample Preparation:

  • For bioanalytical applications, protein precipitation followed by solid-phase extraction is a common approach.[2]

  • For impurity analysis in bulk drug, dissolve the sample in a suitable solvent like methanol.[11]

2. Liquid Chromatography (LC) Parameters:

ParameterExample Value
ColumnC18 or C8, e.g., Acquity BEH C8 (150 x 2.1 mm, 5 µm)[11] or Zodiac C18 (50 x 4.6 mm, 5 µm)[3]
Mobile Phase A0.1% Formic acid in Water[11]
Mobile Phase BAcetonitrile or Methanol with 0.1% Formic acid[3][11]
Flow Rate0.4 - 1.0 mL/min[3][10]
Column Temperature30 - 50°C[10][14]
Injection Volume5 µL

3. Mass Spectrometry (MS) Parameters:

ParameterExample Value
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.25 - 3.5 kV[6][8][10]
Cone Voltage10 - 35 V[8][10]
Source Temperature120°C[8][10]
Desolvation Temperature350 - 400°C[8][10]
Cone Gas Flow~100 L/h[8]
Desolvation Gas Flow~700-800 L/h[8][10]
Scan ModeMultiple Reaction Monitoring (MRM)

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Bulk Drug or Biological Matrix dissolution Dissolution in Methanol sample->dissolution Impurity Analysis extraction Protein Precipitation & Solid-Phase Extraction sample->extraction Bioanalysis lc Liquid Chromatography (C8 or C18 column) dissolution->lc extraction->lc ms Mass Spectrometry (ESI+, MRM) lc->ms integration Peak Integration ms->integration quantification Quantification using Bedaquiline-d6 IS integration->quantification

Caption: A generalized experimental workflow for the analysis of Bedaquiline and its impurities.

troubleshooting_logic start Start: Poor MS Signal check_tuning Is MS Tuned & Calibrated? start->check_tuning tune_ms Action: Tune & Calibrate MS check_tuning->tune_ms No check_source Are Ion Source Parameters Optimized? check_tuning->check_source Yes tune_ms->check_source optimize_source Action: Optimize Voltages & Temps check_source->optimize_source No check_mobile_phase Is Mobile Phase Composition Correct? check_source->check_mobile_phase Yes optimize_source->check_mobile_phase correct_mp Action: Use Acidic Modifier, Fresh Solvents check_mobile_phase->correct_mp No check_concentration Is Sample Concentration Sufficient? check_mobile_phase->check_concentration Yes correct_mp->check_concentration increase_conc Action: Prepare More Concentrated Sample check_concentration->increase_conc No end Signal Improved check_concentration->end Yes increase_conc->end

Caption: A troubleshooting decision tree for addressing poor mass spectrometry signal.

References

overcoming ion suppression with Bedaquiline impurity 2-d6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming analytical challenges during Bedaquiline quantification, with a specific focus on ion suppression when using its deuterated internal standard, Bedaquiline impurity 2-d6.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in the LC-MS/MS analysis of Bedaquiline?

A1: Ion suppression is a type of matrix effect where the signal of the analyte of interest, in this case, Bedaquiline, is reduced due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, serum).[1][2][3] This phenomenon can negatively impact the accuracy, precision, and sensitivity of the analytical method.[1][2] In electrospray ionization (ESI), which is commonly used for Bedaquiline analysis, co-eluting matrix components can compete with the analyte for ionization, leading to a decreased signal.[2][3]

Q2: What is this compound and why is it used in Bedaquiline analysis?

A2: this compound is a stable isotope-labeled (deuterated) version of Bedaquiline.[4][5][6] It is commonly used as an internal standard (IS) in quantitative LC-MS/MS assays for Bedaquiline.[4][6] Because it is chemically almost identical to Bedaquiline, it co-elutes and experiences similar ion suppression effects, allowing for accurate correction of signal variability.[2][7]

Q3: Can this compound itself cause ion suppression?

A3: Yes, if the concentration of the deuterated internal standard is excessively high, it can compete with the analyte for ionization and cause ion suppression.[3] It is crucial to optimize the concentration of the internal standard to a level that provides a stable signal without suppressing the analyte signal.[8]

Q4: My Bedaquiline signal is low and inconsistent, even with an internal standard. What are the likely causes?

A4: Several factors could be contributing to this issue:

  • Significant Matrix Effects: The sample matrix (e.g., plasma, tissue homogenate) may contain high levels of interfering compounds that co-elute with Bedaquiline and its internal standard.[1][9]

  • Suboptimal Sample Preparation: Inefficient removal of matrix components like phospholipids and proteins during sample preparation is a common cause of ion suppression.[2][9]

  • Poor Chromatographic Separation: If Bedaquiline co-elutes with a region of severe ion suppression, the signal will be compromised.[1]

  • Inappropriate Internal Standard Concentration: As mentioned, an overly concentrated internal standard can suppress the analyte signal.[3][8]

  • Instrumental Issues: A contaminated ion source or incorrect mass spectrometer settings can also lead to poor signal.[10]

Troubleshooting Guides

Guide 1: Diagnosing and Mitigating Ion Suppression

This guide provides a step-by-step approach to identify and address ion suppression in your Bedaquiline analysis.

Step 1: Assess the Presence and Severity of Ion Suppression

A post-column infusion experiment is a definitive way to visualize regions of ion suppression in your chromatogram.

Experimental Protocol: Post-Column Infusion

  • Prepare a standard solution of Bedaquiline at a concentration that gives a stable and moderate signal.

  • Set up the LC-MS/MS system as you would for your analysis, but with a 'T' connector placed between the analytical column and the mass spectrometer ion source.

  • Infuse the Bedaquiline standard solution continuously into the mobile phase flow post-column using a syringe pump.

  • Inject a blank matrix sample (e.g., extracted plasma without Bedaquiline or IS).

  • Monitor the Bedaquiline signal. A stable baseline signal will be observed. Any dips in this baseline indicate regions of ion suppression caused by eluting matrix components.[9][10]

.dot

cluster_LC LC System cluster_Infusion Infusion System LC_Pump LC Pump Autosampler Autosampler LC_Pump->Autosampler Column Analytical Column Autosampler->Column T_Connector T-Connector Column->T_Connector Syringe_Pump Syringe Pump (Bedaquiline Solution) Syringe_Pump->T_Connector MS Mass Spectrometer T_Connector->MS

Caption: Post-column infusion experimental setup.

Step 2: Optimize Sample Preparation

If significant ion suppression is observed, improving the sample cleanup is the most effective mitigation strategy.

Sample Preparation TechniqueEfficacy in Removing InterferencesSuitability for Bedaquiline
Protein Precipitation (PPT) Simple and fast, but may not effectively remove phospholipids and other small molecules.[1][9]Often used, but may require further optimization if ion suppression is severe.
Liquid-Liquid Extraction (LLE) More selective than PPT, can effectively remove salts and many polar interferences.[2][9]A good option for Bedaquiline, which is lipophilic.[11]
Solid-Phase Extraction (SPE) Highly selective and provides the cleanest extracts, effectively removing a wide range of interferences.[2][9]Excellent choice for minimizing matrix effects, though requires more method development.

Recommended LLE Protocol for Bedaquiline in Plasma:

  • To 100 µL of plasma, add 25 µL of this compound internal standard solution.

  • Add 50 µL of 1M NaOH to basify the sample.

  • Add 1 mL of methyl tert-butyl ether (MTBE) and vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

.dot

Start Start: Plasma Sample Add_IS Add Bedaquiline-d6 IS Start->Add_IS Basify Add NaOH Add_IS->Basify Add_Solvent Add MTBE Basify->Add_Solvent Vortex Vortex Add_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Separate Separate Organic Layer Centrifuge->Separate Evaporate Evaporate to Dryness Separate->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Liquid-Liquid Extraction (LLE) workflow for Bedaquiline.

Step 3: Optimize Chromatographic Conditions

Adjusting the chromatography can separate Bedaquiline from the ion-suppressing regions of the chromatogram.

  • Modify the Gradient: Alter the mobile phase gradient to shift the retention time of Bedaquiline. A slower, shallower gradient can improve resolution from interfering peaks.[1]

  • Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can significantly alter selectivity and move Bedaquiline away from interferences.

  • Use a Different Column: A column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18) can provide a different elution profile.

Typical Chromatographic Conditions for Bedaquiline:

ParameterRecommended Setting
Column C18, 50 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start at 30% B, increase to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.
Column Temperature 40°C
Guide 2: Optimizing Mass Spectrometer Parameters

Fine-tuning the mass spectrometer settings can enhance the signal-to-noise ratio for Bedaquiline and its internal standard.

Key Parameters to Optimize:

  • Ionization Source: Electrospray ionization (ESI) in positive mode is typically used for Bedaquiline.[11][12]

  • Capillary Voltage: Optimize for maximum signal intensity for Bedaquiline.

  • Gas Flow and Temperature: Nebulizer gas flow, drying gas flow, and temperature should be systematically optimized to ensure efficient desolvation.

  • Collision Energy: Optimize the collision energy for the specific mass transitions of Bedaquiline and this compound to achieve the most stable and intense product ions.

Typical Mass Transitions for Bedaquiline and this compound:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Bedaquiline555.258.2
This compound561.264.2

Note: These values may vary slightly depending on the instrument and specific adducts formed.[12][13]

.dot

Start Start: Ion Suppression Issue Assess Assess Ion Suppression (Post-Column Infusion) Start->Assess Optimize_Sample_Prep Optimize Sample Preparation (LLE or SPE) Assess->Optimize_Sample_Prep Suppression Detected End Resolution Assess->End No Significant Suppression Optimize_Chroma Optimize Chromatography (Gradient, Column) Optimize_Sample_Prep->Optimize_Chroma Optimize_MS Optimize MS Parameters Optimize_Chroma->Optimize_MS Revalidate Re-validate Method Optimize_MS->Revalidate Revalidate->End

Caption: Troubleshooting workflow for ion suppression.

References

Bedaquiline Impurity 2-d6 Stability in Solution: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Bedaquiline impurity 2-d6 in solution. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution a concern?

This compound is a deuterium-labeled form of Bedaquiline.[1] Deuterated compounds are often used as internal standards in analytical methods, such as mass spectrometry, for accurate quantification.[1] The stability of this compound in solution is critical because its degradation can lead to inaccurate experimental results. If the internal standard degrades, the calculated concentration of the target analyte will be incorrect. While specific stability data for the deuterated impurity is not extensively published, its stability profile is expected to be very similar to that of Bedaquiline.

Q2: Under what conditions is Bedaquiline and its impurities known to be unstable?

Studies on Bedaquiline have shown that it is susceptible to degradation under the following conditions:

  • Acidic conditions: Bedaquiline degrades in the presence of strong acids.[2][3]

  • Oxidative conditions: Exposure to oxidizing agents can lead to the formation of degradation products.[2]

  • Photolytic conditions: Bedaquiline is sensitive to light and can degrade upon exposure.[1][3]

It is crucial to protect solutions of Bedaquiline and its impurities, including the deuterated forms, from strong acids, oxidizing agents, and light to prevent degradation.[1][3]

Q3: What are the recommended storage conditions for solutions of Bedaquiline and its impurities?

To ensure the stability of Bedaquiline and its impurities in solution, the following storage conditions are recommended:

  • Temperature: For short-term storage, refrigeration at 4°C is advisable.[4] For long-term storage, freezing at -20°C or -80°C is recommended, with the solution stored in separate aliquots to avoid repeated freeze-thaw cycles.

  • Light: Solutions should always be stored in amber vials or otherwise protected from light to prevent photolytic degradation.[1]

  • pH: The pH of the solution should be kept neutral or alkaline, as acidic conditions promote degradation.[2][3]

  • Inert Atmosphere: For solutions that are particularly sensitive to oxidation, storage under an inert atmosphere (e.g., nitrogen or argon) can minimize degradation.

Q4: I see unexpected peaks in my chromatogram when analyzing my this compound solution. What could be the cause?

The appearance of unexpected peaks in your chromatogram is likely due to the degradation of this compound. Based on studies of Bedaquiline, these degradation products could result from:

  • Acid Hydrolysis: If your solution was exposed to acidic conditions, you might be observing degradation products resulting from the cleavage of certain bonds in the molecule.[2][5]

  • Oxidation: If the solution was not protected from air or exposed to oxidizing agents, the new peaks could be oxidation products.

  • Photodegradation: Exposure to light can lead to the formation of several photolytic degradation products.[1][3]

To troubleshoot this issue, it is recommended to prepare a fresh solution under optimal storage conditions and re-analyze it.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of this compound concentration over time. Degradation due to improper storage (exposure to light, acidic pH, or high temperature).Prepare a fresh solution and store it in an amber vial at 4°C or frozen. Ensure the solvent is neutral or slightly alkaline.
Appearance of unknown peaks in HPLC or LC-MS analysis. Formation of degradation products.Review the preparation and storage procedures to identify potential exposure to light, acid, or oxidizing agents. Compare the retention times of the unknown peaks with those of known Bedaquiline degradation products if standards are available.
Inconsistent quantification results. Degradation of the this compound internal standard.Prepare fresh internal standard solutions more frequently. Perform a stability check of the internal standard under the analytical conditions.
Precipitation of the compound in solution. Poor solubility in the chosen solvent or change in temperature.Ensure the solvent has sufficient solubilizing power for this compound. If the solution is stored at low temperatures, allow it to equilibrate to room temperature and vortex before use.

Quantitative Data Summary

The following table summarizes the degradation conditions and the number of degradation products observed in forced degradation studies of Bedaquiline. This data provides an insight into the potential degradation of this compound under similar stress conditions.

Stress Condition Reagents and Duration Number of Degradation Products Observed Reference
Acidic Hydrolysis 1 N HCl at 80°C for 75 min8[2]
Oxidative Degradation 12% Hydrogen Peroxide at 80°C for 5 h3[2]
Photolytic Degradation Exposure to light4[1][3]
Alkaline Hydrolysis 1 N NaOHStable[2][3]
Thermal Degradation 80°CStable[2][3]
Neutral Hydrolysis Water at 80°CStable[2]

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound in solution.

1. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound.

  • Dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

2. Application of Stress Conditions:

  • Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 N HCl. Incubate at 80°C for a specified time (e.g., 75 minutes).[2]

  • Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 N NaOH. Incubate at 80°C for a specified time.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 12% hydrogen peroxide. Incubate at 80°C for a specified time (e.g., 5 hours).[2]

  • Thermal Degradation: Place an aliquot of the stock solution in a temperature-controlled oven at 80°C for a specified time.

  • Photolytic Degradation: Expose an aliquot of the stock solution to a light source (e.g., UV lamp or natural sunlight) for a specified duration.

3. Sample Preparation for Analysis:

  • After the specified stress period, cool the samples to room temperature.

  • Neutralize the acidic and alkaline samples with an appropriate base or acid.

  • Dilute the samples with the mobile phase to a suitable concentration for analysis.

  • Filter the samples through a 0.45 µm syringe filter before injection.

4. Analytical Method:

  • Analyze the samples using a stability-indicating HPLC or UPLC-MS method.

  • A typical method might use a C18 column with a gradient elution of a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).[5]

  • Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 224 nm).[6]

5. Data Analysis:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Identify and quantify the degradation products.

  • Calculate the percentage of degradation of this compound.

Visualizations

Stability_Study_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution prep_samples Prepare Stress Samples prep_stock->prep_samples acid Acidic Hydrolysis prep_samples->acid alkali Alkaline Hydrolysis prep_samples->alkali oxidation Oxidation prep_samples->oxidation thermal Thermal prep_samples->thermal photo Photolytic prep_samples->photo sample_prep_analysis Sample Preparation for Analysis acid->sample_prep_analysis alkali->sample_prep_analysis oxidation->sample_prep_analysis thermal->sample_prep_analysis photo->sample_prep_analysis hplc_analysis HPLC/LC-MS Analysis sample_prep_analysis->hplc_analysis data_analysis Data Analysis and Reporting hplc_analysis->data_analysis

Caption: Experimental workflow for a forced degradation study.

Bedaquiline_Degradation_Pathway cluster_degradation Degradation Pathways cluster_stable Stable Conditions Bedaquiline Bedaquiline / this compound DPs_Acid Acidic Degradation Products (e.g., Demethylation) Bedaquiline->DPs_Acid Acidic Conditions DPs_Oxidative Oxidative Degradation Products Bedaquiline->DPs_Oxidative Oxidative Stress DPs_Photo Photolytic Degradation Products Bedaquiline->DPs_Photo Light Exposure Stable Stable Bedaquiline->Stable Alkaline / Thermal / Neutral Conditions

Caption: Known degradation pathways of Bedaquiline.

References

resolving co-elution problems with Bedaquiline and internal standard

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and answers to frequently asked questions regarding the co-elution of Bedaquiline and its internal standard during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What is co-elution and why is it a problem?

A1: Co-elution occurs when two or more compounds, in this case, Bedaquiline and its internal standard, exit the chromatography column at the same time, resulting in overlapping or unresolved peaks.[1][2] This is a critical issue in quantitative analysis because it prevents the accurate measurement of each compound, compromising the reliability and validity of the experimental results.[2] Without proper separation, it is impossible to correctly identify and quantify the compounds.[2]

Q2: How can I identify a co-elution problem in my chromatogram?

A2: The first step is a visual inspection of your peaks. Look for signs of asymmetry, such as peak fronting, tailing, or the appearance of a "shoulder" on the main peak.[1][2][3] A shoulder is a discontinuity that suggests a hidden peak, whereas tailing is a more gradual exponential decline.[2]

For a more definitive diagnosis, use your detector's capabilities:

  • Diode Array Detector (DAD/PDA): A DAD can perform a "peak purity" analysis. It acquires multiple UV-Vis spectra across the peak. If the peak is pure (contains only one compound), all spectra will be identical. If they differ, it indicates the presence of a co-eluting impurity.[1][2]

  • Mass Spectrometer (MS): An MS detector is highly effective for identifying co-elution. By examining the mass spectra across the chromatographic peak, you can determine if more than one mass-to-charge ratio (m/z) is present. If you detect the m/z for both Bedaquiline and your internal standard within the same peak, co-elution is confirmed.[1][2]

Q3: What is an appropriate internal standard for Bedaquiline analysis?

A3: The ideal internal standard (IS) is a stable, isotopically labeled version of the analyte. For Bedaquiline, deuterated Bedaquiline (e.g., Bedaquiline-d6) is commonly used.[4][5][6] Isotopically labeled standards are preferred because they have nearly identical chemical properties and chromatographic behavior to the analyte, but are distinguishable by a mass spectrometer.[7] This helps to compensate for variations during sample preparation and analysis.[7]

Troubleshooting Guide: Resolving Co-elution

This guide provides a systematic approach to resolving co-elution issues between Bedaquiline and its internal standard.

Q4: I've confirmed co-elution. Where do I start troubleshooting?

A4: The best starting point is to evaluate the three key factors of the chromatographic resolution equation: Capacity Factor (k') , Selectivity (α) , and Efficiency (N) .[1]

  • Capacity Factor (k'): This relates to the retention of the analytes on the column. If peaks elute too early (low k'), they don't spend enough time interacting with the stationary phase to separate. The goal is a k' between 1 and 5.[1][2]

  • Selectivity (α): This is a measure of the chemical "difference" the column and mobile phase can discern between your analytes. A selectivity of 1.0 means the compounds are not separated at all. This is often the most powerful factor to adjust.[1]

  • Efficiency (N): This relates to the sharpness or narrowness of the peaks. Higher efficiency (skinnier peaks) leads to better resolution. Efficiency is largely a function of the column's quality and length.[1]

The following diagram outlines a logical workflow for troubleshooting.

G cluster_start cluster_k Step 1: Evaluate Retention cluster_alpha Step 2: Modify Selectivity cluster_n Step 3: Optimize Efficiency cluster_end start Problem: Co-elution of Bedaquiline & Internal Standard k_check Are peaks eluting too early? (Capacity Factor k' < 1) start->k_check k_solution Weaken Mobile Phase (e.g., decrease % organic solvent) to increase retention. k_check->k_solution Yes alpha_check Is separation still poor? k_check->alpha_check No k_solution->alpha_check alpha_solution1 Change Organic Modifier (e.g., Acetonitrile to Methanol) alpha_check->alpha_solution1 Yes n_check Are peaks broad? alpha_check->n_check No alpha_solution2 Adjust Mobile Phase pH or Buffer Strength alpha_solution1->alpha_solution2 alpha_solution3 Change Column Chemistry (e.g., C18 to Phenyl-Hexyl) alpha_solution2->alpha_solution3 alpha_solution3->n_check n_solution1 Decrease Flow Rate n_check->n_solution1 Yes end_node Resolution Achieved n_check->end_node No n_solution2 Optimize Column Temperature n_solution1->n_solution2 n_solution3 Use a longer column or column with smaller particles n_solution2->n_solution3 n_solution3->end_node

Caption: A logical workflow for troubleshooting co-elution problems.

Q5: How do I modify the mobile phase to improve separation?

A5: Modifying the mobile phase is often the most effective way to change selectivity (α).[8]

  • Change Mobile Phase Strength: In reversed-phase chromatography, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will increase retention times for both analytes, providing more opportunity for separation.[1][2]

  • Switch the Organic Modifier: Bedaquiline is a diarylquinoline, an aromatic compound. Different organic solvents interact differently with aromatic rings. Switching from acetonitrile to methanol, or vice versa, can significantly alter selectivity and resolve co-eluting peaks.[1]

  • Adjust pH or Buffer Concentration: Bedaquiline has basic properties. Adjusting the pH of the aqueous portion of the mobile phase can change the ionization state of the molecule, which in turn affects its retention and selectivity. Buffer concentration can also influence peak shape and retention.[9] Generally, buffer concentrations between 5 mM and 100 mM are used.[9]

Data Presentation: Effect of Mobile Phase Strength on Resolution

The following table illustrates how adjusting the mobile phase composition can impact the retention time (RT) and resolution (Rs) of Bedaquiline and its internal standard (IS).

Mobile Phase Composition (Acetonitrile:Buffer)Bedaquiline RT (min)IS RT (min)Resolution (Rs)Observation
90:101.851.850.00Complete Co-elution
85:152.502.550.85Partial Overlap
80:203.403.551.55Baseline Resolved
75:254.604.851.90Good Separation

Note: Data are hypothetical and for illustrative purposes.

Q6: What if changing the mobile phase isn't enough? Should I consider a different column?

A6: Yes. If mobile phase optimization does not resolve the co-elution, the issue is likely a lack of chemical selectivity between your analytes and the stationary phase.[1] Changing the column provides a different stationary phase chemistry, which can introduce new interactions to improve separation.

Since Bedaquiline is an aromatic compound, consider columns that offer alternative selectivities to a standard C18:

  • Phenyl-Hexyl or Biphenyl Phases: These columns have phenyl groups bonded to the silica. They can provide unique π-π interactions with the quinoline rings of Bedaquiline, which can significantly alter selectivity compared to the hydrophobic interactions of a C18 column.[1]

  • Embedded Polar Group (EPG) Phases: These columns have a polar group (like an amide) embedded in the alkyl chain. This can reduce peak tailing for basic compounds like Bedaquiline and offer different selectivity.

Data Presentation: Comparison of Column Chemistries
Column TypePrimary Interaction MechanismPotential Advantage for Bedaquiline
C18 HydrophobicGeneral purpose, widely used.
Phenyl-Hexyl Hydrophobic, π-π interactionsEnhanced selectivity for aromatic compounds.
Biphenyl Hydrophobic, π-π interactionsOften provides even greater aromatic selectivity than Phenyl-Hexyl.[1]
Embedded Polar Hydrophobic, Hydrogen BondingCan improve peak shape for basic compounds.

Experimental Protocols

Protocol 1: Example Baseline LC-MS/MS Method for Bedaquiline

This protocol is a representative example based on published methods for the analysis of Bedaquiline in biological matrices.[4][5]

  • LC System: UPLC or HPLC system

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Column: C18 Column (e.g., Zodiac C18, 50 x 4.6 mm, 5 µm)[5]

  • Mobile Phase A: 5 mM Ammonium Formate in 0.1% Formic Acid in Water[5]

  • Mobile Phase B: Methanol[5]

  • Flow Rate: 1.0 mL/min[5]

  • Gradient: Isocratic elution with 90% Mobile Phase B[5]

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Internal Standard: Bedaquiline-d6[5]

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MS Detection: Multiple Reaction Monitoring (MRM)

Protocol 2: Systematic Approach to Method Modification for Resolving Co-elution

If the baseline method shows co-elution, follow these steps systematically.

  • Step 1: Increase Retention:

    • Modify the isocratic mobile phase composition. Decrease the percentage of Mobile Phase B from 90% to 85%, then 80%.

    • Analyze a sample at each composition and evaluate the resolution between Bedaquiline and the internal standard.

  • Step 2: Change Selectivity (Organic Modifier):

    • Prepare a new Mobile Phase B using Acetonitrile instead of Methanol.

    • Repeat the experiments from Step 1, starting with a high percentage of acetonitrile and gradually decreasing it to find the optimal separation.

  • Step 3: Introduce a Gradient:

    • If isocratic elution fails, develop a gradient. A shallow gradient can often resolve closely eluting peaks.

    • Example Gradient:

      • 0.0 min: 70% B

      • 5.0 min: 95% B

      • 5.1 min: 70% B

      • 7.0 min: Hold at 70% B (re-equilibration)

  • Step 4: Change Stationary Phase:

    • If resolution is still insufficient (Rs < 1.5), switch to a column with a different chemistry, such as a Phenyl-Hexyl or Biphenyl column.

    • Begin the optimization process again, starting with the most promising mobile phase conditions identified in the previous steps.

Visualizations

Caption: Illustration of chromatographic separation outcomes.

G cluster_params Adjustable Parameters cluster_factors Chromatographic Factors cluster_outcome Desired Outcome mp Mobile Phase (Strength, pH, Organic Type) k Capacity Factor (k') Retention mp->k alpha Selectivity (α) Peak Spacing mp->alpha sp Stationary Phase (Column Chemistry) sp->alpha temp Temperature temp->k temp->alpha n Efficiency (N) Peak Width temp->n flow Flow Rate flow->n res Resolution (Rs) k->res alpha->res n->res

Caption: Influence of key parameters on chromatographic resolution.

References

Technical Support Center: The Impact of Deuteration on Chromatographic Retention Time

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the impact of deuterium substitution on chromatographic retention time.

Frequently Asked Questions (FAQs)

Q1: What is the "deuterium isotope effect" in chromatography and why does it occur?

A1: The deuterium isotope effect in chromatography refers to the change in retention time of a compound when one or more of its hydrogen atoms are replaced by deuterium. This effect arises from the subtle physical and chemical differences between hydrogen and deuterium. The primary reasons for this phenomenon include:

  • Changes in Polarity and Hydrophobicity: The C-D bond is slightly shorter and less polarizable than the C-H bond.[1][2] This can lead to a small increase in the molecule's polarity. In reversed-phase liquid chromatography (RPLC), where retention is driven by hydrophobic interactions, a deuterated compound may become slightly more polar and elute earlier than its non-deuterated counterpart.[2][3][4]

  • Van der Waals Interactions: The shorter C-D bond can lead to a smaller van der Waals radius, which can weaken the interactions between the analyte and the stationary phase, often resulting in earlier elution.[2]

  • Hydrogen Bonding: Deuterium forms weaker hydrogen bonds than hydrogen.[5] In chromatographic modes where hydrogen bonding with the stationary phase is a significant retention mechanism (e.g., normal-phase or HILIC), this can lead to reduced retention for the deuterated compound.[5]

Q2: In which direction does the retention time typically shift for a deuterated compound?

A2: The direction of the retention time shift depends on the chromatographic mode and the nature of the stationary phase.

  • Reversed-Phase Liquid Chromatography (RPLC): In most cases, deuterated compounds elute earlier than their non-deuterated (protiated) analogs.[3][6] This is often referred to as an "inverse isotope effect" in the context of retention, where the heavier isotopologue has a shorter retention time.[7]

  • Normal-Phase Liquid Chromatography (NPLC): In normal-phase chromatography, deuterated compounds may elute later than their protiated counterparts.[4][8] This is because the increased polarity of the deuterated compound can lead to stronger interactions with the polar stationary phase.

  • Gas Chromatography (GC): In GC, deuterated compounds generally elute earlier than their protiated analogs from most stationary phases.[5][9] This is often attributed to weaker intermolecular interactions with the stationary phase.[9]

It's important to note that while these are general trends, exceptions can occur.[6]

Q3: Does the number and position of deuterium atoms affect the retention time shift?

A3: Yes, both the number and position of deuterium atoms significantly influence the magnitude of the retention time shift.

  • Number of Deuterium Atoms: Generally, a larger number of deuterium substitutions leads to a greater shift in retention time.[6]

  • Position of Deuteration: The location of the deuterium atoms within the molecule is crucial. Deuteration of aliphatic groups tends to have a more pronounced effect on reducing retention in RPLC than deuteration of aromatic rings.[2][7] The specific placement can alter the molecule's interaction with the stationary phase in complex ways.[10]

Q4: Can deuterated internal standards co-elute perfectly with their non-deuterated analogs?

A4: While deuterated internal standards are chemically very similar to their non-deuterated counterparts, perfect co-elution is not always guaranteed due to the deuterium isotope effect.[8][11] A slight chromatographic separation is often observed, which can be problematic in quantitative LC-MS analysis, especially if matrix effects are present at different times.[8][12]

Troubleshooting Guides

Problem 1: My deuterated internal standard is eluting earlier than the analyte in RPLC, causing quantification issues.
  • Cause: This is a common manifestation of the deuterium isotope effect, where the deuterated compound is slightly more polar and interacts less with the nonpolar stationary phase.

  • Solutions:

    • Method Optimization:

      • Decrease Elution Strength: A shallower gradient or a weaker organic solvent in the mobile phase can sometimes improve the resolution between the two peaks, but more importantly, it can help ensure they elute in a region with more consistent ionization conditions, mitigating the impact of matrix effects.

      • Modify Mobile Phase Additives: Experiment with different mobile phase additives (e.g., formic acid, ammonium acetate) and concentrations, as these can subtly alter the interactions of both the analyte and the internal standard with the stationary phase.

    • Use a Different Stationary Phase: Consider a stationary phase with different selectivity (e.g., a phenyl-hexyl or biphenyl phase instead of a standard C18) that may offer different interactions and potentially reduce the separation between the isotopologues.

    • Consider Non-Deuterated Isotope Labeling: If the problem persists and high accuracy is critical, using a ¹³C or ¹⁵N-labeled internal standard is the most effective way to avoid the chromatographic isotope effect, as these heavier isotopes do not significantly alter the polarity or molecular interactions of the compound.[12]

Problem 2: The retention time shift between my deuterated and non-deuterated compounds is inconsistent between runs.
  • Cause: Inconsistent retention time shifts are often due to a lack of control over chromatographic conditions. Small variations can have a magnified effect on the separation of closely related compounds like isotopologues.

  • Solutions:

    • Temperature Control: Ensure the column compartment is thermostatically controlled and has reached thermal equilibrium before starting your analytical run. Even minor temperature fluctuations can affect retention times.[13][14]

    • Mobile Phase Preparation: Prepare fresh mobile phase for each batch of analysis and ensure it is thoroughly mixed and degassed. Inconsistent mobile phase composition is a common cause of retention time variability.[13]

    • System Equilibration: Always allow sufficient time for the column to equilibrate with the initial mobile phase conditions before injecting your sample.

    • Check for Leaks and Air Bubbles: Leaks in the HPLC system or air trapped in the pump can cause random fluctuations in retention times.[13]

Quantitative Data Summary

The following tables summarize quantitative data on retention time shifts observed in different studies.

Table 1: Retention Time Shifts in Reversed-Phase Liquid Chromatography (RPLC)

Compound PairChromatographic SystemRetention Time Shift (Analyte - ISTD)Reference
Dimethyl-labeled peptides (Light vs. Heavy)UPLC2.9 s[3]
Dimethyl-labeled peptides (Light vs. Intermediate)UPLC2.0 s[3]

Table 2: Retention Time Shifts in Normal-Phase Liquid Chromatography (NPLC)

Compound PairRetention Time (Analyte)Retention Time (Deuterated)Resolution (Rs)Reference
Olanzapine (OLZ) vs. OLZ-D31.60 min1.66 min0.34[8]
Des-methyl olanzapine (DES) vs. DES-D82.62 min2.74 min0.73[8]

Table 3: Retention Time Shifts in Gas Chromatography (GC)

Compound PairRetention Time (Analyte)Retention Time (Deuterated)Reference
Chlorobenzene vs. Chlorobenzene-d58.588 min8.553 min[5]
1,4-Dichlorobenzene vs. 1,4-Dichlorobenzene-d412.085 min12.049 min[5]
1,2-Dichloroethane vs. 1,2-Dichloroethane-d44.534 min4.448 min[5]
Metformin vs. d6-Metformin3.60 min3.57 min[9]

Experimental Protocols

Key Experiment: Characterizing the Deuterium Isotope Effect in Normal-Phase LC-MS/MS

This protocol is based on the methodology used to separate olanzapine and its deuterated analog.[8]

Objective: To achieve and evaluate the chromatographic separation between a non-deuterated analyte and its deuterated internal standard using normal-phase LC-MS/MS.

Materials:

  • Analytical standards of the analyte and its deuterated isotopologue.

  • HPLC-grade acetonitrile and methanol.

  • Ammonium acetate.

  • A normal-phase silica column (e.g., Nucleosil Silica, 5 µm, 2 x 50 mm).

  • A tandem mass spectrometer with an electrospray ionization (ESI) source.

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 20 mM ammonium acetate in water (pH adjusted to 9.65).

    • Mobile Phase B: A mixture of acetonitrile and methanol (75:25, v/v).

  • Chromatographic Conditions:

    • Column: Nucleosil Silica (5 µm, 2 x 50 mm).

    • Flow Rate: 0.4 mL/min.

    • Gradient Program:

      • Start with 5% Mobile Phase A.

      • Linear gradient to 50% Mobile Phase A over 0.5 minutes.

      • Hold at 50% Mobile Phase A for 1.5 minutes (until 2.0 minutes total run time).

      • Return to 5% Mobile Phase A and re-equilibrate.

  • Mass Spectrometry Conditions:

    • Utilize an API 3000 mass spectrometer or equivalent.

    • Employ a turbo ion spray source.

    • Optimize MS parameters (e.g., ion spray voltage, gas flows, collision energy) for the specific analytes.

  • Data Analysis:

    • Inject a mixture of the analyte and its deuterated internal standard.

    • Record the chromatograms for the respective mass transitions.

    • Measure the retention times of both peaks and calculate the resolution (Rs) to quantify the degree of separation.

Visualizations

Deuterium_Effect_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_detection Detection & Data Analyte Protiated Analyte Mix Mix Analyte and IS Analyte->Mix Deuterated_IS Deuterated Internal Standard Deuterated_IS->Mix Injection Inject Sample Mix->Injection Column Chromatographic Column Injection->Column Separation Partial Separation (Deuterium Effect) Column->Separation MS_Detection MS Detection Separation->MS_Detection Chromatogram Resulting Chromatogram MS_Detection->Chromatogram Analyte_Peak Analyte Peak (t_R) Chromatogram->Analyte_Peak IS_Peak IS Peak (t_R') Chromatogram->IS_Peak

Caption: Workflow illustrating the chromatographic analysis of a deuterated internal standard and its corresponding analyte, leading to partial separation due to the deuterium isotope effect.

Troubleshooting_Logic Start Problem: Inconsistent Retention Time Shifts Check_Temp Is Column Temperature Strictly Controlled? Start->Check_Temp Check_MP Is Mobile Phase Fresh and Consistent? Check_Temp->Check_MP Yes Solution_Temp Implement Thermostatic Control Check_Temp->Solution_Temp No Check_Equil Is System Adequately Equilibrated? Check_MP->Check_Equil Yes Solution_MP Prepare Fresh Mobile Phase Check_MP->Solution_MP No Check_System Are there Leaks or Air Bubbles? Check_Equil->Check_System Yes Solution_Equil Increase Equilibration Time Check_Equil->Solution_Equil No Solution_System Perform System Maintenance Check_System->Solution_System No

Caption: A troubleshooting decision tree for diagnosing inconsistent retention time shifts between deuterated and non-deuterated compounds.

References

Validation & Comparative

Revolutionizing Bedaquiline Analysis: A Comparative Guide to Analytical Method Validation Utilizing Bedaquiline Impurity 2-d6

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of Bedaquiline and its impurities is paramount for ensuring drug safety and efficacy. This guide provides a comprehensive comparison of validated analytical methods that employ Bedaquiline impurity 2-d6 as an internal standard, a technique that significantly enhances the accuracy of bioanalytical and pharmaceutical quality control assays.

Bedaquiline, a potent diarylquinoline drug, is a cornerstone in the treatment of multidrug-resistant tuberculosis.[1] The manufacturing and degradation processes can, however, lead to the formation of impurities that must be meticulously identified, quantified, and controlled within stringent regulatory limits.[1] To this end, robust analytical methods are essential. The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted strategy to improve the precision and accuracy of quantification, particularly in complex matrices like biological samples.[1][2][3] This deuterated analog of Bedaquiline serves as a reliable reference in chromatographic and mass spectrometric analyses.[2][3]

This guide will delve into various validated analytical techniques, presenting their experimental protocols and performance data in a comparative format. All discussed methods have been validated in accordance with the International Council for Harmonisation (ICH) guidelines, which outline the necessary parameters to ensure an analytical procedure is suitable for its intended purpose.[4][5][6][7]

Comparative Analysis of Validated Analytical Methods

The following tables summarize the experimental conditions and validation parameters of several reported high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) methods for the analysis of Bedaquiline and its impurities. The inclusion of this compound as an internal standard is a key feature for enhancing the reliability of these methods, especially for bioanalytical applications.[8]

Table 1: Comparison of Chromatographic Conditions

ParameterMethod 1 (RP-HPLC)[9]Method 2 (RP-HPLC)[10][11]Method 3 (RP-HPLC)[12]Method 4 (LC-MS/MS)[8]
Column Waters C8 (250 x 4 mm, 5 µm)Waters SunFire C18 (250 x 4.6 mm, 5 µm)[13]Not SpecifiedPoroshell 120 SB-C18
Mobile Phase A: 0.01 M Sodium dihydrogen orthophosphate buffer (pH 2.5) B: MethanolMethanol and 0.01 mol/L KH2PO4 and 0.01 mol/L K2HPO4 (pH 4.1)Acetonitrile and 0.1% Trifluoroacetic acidNot Specified
Elution Mode GradientGradientIsocraticGradient
Flow Rate 1 mL/min1 mL/min1 mL/min350 µL/minute
Detection 225 nm224 nm242 nmMass Spectrometer (Sciex API 3000)
Internal Standard Not explicitly used for impurity profilingNot explicitly used for impurity profilingNot explicitly used for impurity profilingBedaquiline-d6

Table 2: Comparison of Method Validation Parameters

ParameterMethod 1 (RP-HPLC)[9]Method 2 (RP-HPLC)[10][11][13]Method 3 (RP-HPLC)[12]Method 4 (LC-MS/MS)[8]
Linearity Range Not Specified0.20 to 10.08 µg/mL30-180 µg/ml0.0780 to 5.00 µg/mL
Correlation Coefficient (R²) 0.998Not Specified0.9999Not Specified (Quadratic regression)
LOD Not Specified0.10 µg/mL3 µg/mlNot Specified
LOQ Not Specified0.20 µg/mL12 µg/mlNot Specified
Accuracy (% Recovery) >99.5%91.64% to 105.89%Not Specified96.7% to 103.5%
Precision (% RSD) <2.0%Not Specified<2.0%<9.2%

Experimental Protocols

The following sections provide a detailed methodology for the validation of an analytical method for Bedaquiline using this compound as an internal standard, based on established practices and ICH guidelines.[4][5][14]

Reagents and Materials
  • Bedaquiline reference standard

  • This compound internal standard

  • HPLC-grade methanol, acetonitrile, and water

  • Analytical grade reagents for buffer preparation (e.g., sodium dihydrogen orthophosphate, orthophosphoric acid, trifluoroacetic acid)

  • High-purity water (e.g., Milli-Q)

Instrumentation
  • A High-Performance Liquid Chromatography (HPLC) system equipped with a UV or photodiode array (PDA) detector, or a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

  • An analytical balance for accurate weighing.

  • Calibrated volumetric flasks and pipettes.

Chromatographic Conditions (General Example)
  • Column: A C18 or C8 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typical.

  • Flow Rate: Generally maintained around 1.0 mL/min for standard HPLC columns.

  • Injection Volume: Typically 5-20 µL.

  • Column Temperature: Maintained at a constant temperature (e.g., 25-40 °C) to ensure reproducibility.

  • Detection: UV detection at a wavelength where Bedaquiline has significant absorbance (e.g., 224-232 nm) or mass spectrometric detection for higher sensitivity and selectivity. For LC-MS/MS, specific precursor-to-product ion transitions are monitored for Bedaquiline and this compound.[8]

Standard and Sample Preparation
  • Stock Solutions: Prepare individual stock solutions of Bedaquiline and this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.[8]

  • Working Solutions: Prepare serial dilutions of the Bedaquiline stock solution to create calibration standards at various concentration levels.

  • Internal Standard Spiking: A fixed concentration of the this compound internal standard working solution is added to all calibration standards and unknown samples.

  • Sample Preparation: For drug substance analysis, dissolve the sample in the mobile phase or a suitable solvent. For biological samples, a sample extraction step (e.g., protein precipitation or solid-phase extraction) is necessary to remove interfering matrix components.[8]

Method Validation Protocol

The developed method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[4][5][6][7] The key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, and matrix components.[14] This is demonstrated by analyzing blank samples, placebo samples, and samples spiked with known impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[14] This is assessed by analyzing a series of at least five concentrations of the analyte. The results are evaluated by calculating the correlation coefficient and y-intercept of the regression line.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.[14] It is determined by applying the method to samples to which known amounts of the analyte have been added (spiked samples). The percentage recovery is then calculated.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[14] It is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility (inter-laboratory precision). The precision is expressed as the relative standard deviation (%RSD).

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be determined based on the signal-to-noise ratio (typically 3:1).

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It can be determined based on the signal-to-noise ratio (typically 10:1).

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[14]

Visualizing the Workflow

The following diagrams, created using the DOT language, illustrate the key workflows in the validation and application of the analytical method.

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2) cluster_2 Reporting dev_start Define Analytical Requirements dev_lit Literature Review & Initial Conditions dev_start->dev_lit dev_opt Optimize Chromatographic Parameters dev_lit->dev_opt val_protocol Prepare Validation Protocol dev_opt->val_protocol val_spec Specificity val_protocol->val_spec val_lin Linearity & Range val_spec->val_lin val_acc Accuracy val_lin->val_acc val_prec Precision val_acc->val_prec val_lodq LOD & LOQ val_prec->val_lodq val_rob Robustness val_lodq->val_rob report Validation Report val_rob->report sop Standard Operating Procedure (SOP) report->sop

Caption: General workflow for analytical method validation.

Bioanalytical_Workflow sample Biological Sample (e.g., Plasma, Milk) spike Spike with Bedaquiline-d6 (Internal Standard) sample->spike extract Sample Extraction (e.g., Protein Precipitation, SPE) spike->extract analyze LC-MS/MS Analysis extract->analyze quantify Quantification using Calibration Curve analyze->quantify report Report Bedaquiline Concentration quantify->report

Caption: Bioanalytical workflow for Bedaquiline using an internal standard.

References

Comparative Analysis of Bedaquiline Metabolite Quantification Using Labeled Standards

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the analytical methodologies for Bedaquiline and its primary metabolite, N-monodesmethyl Bedaquiline (M2), utilizing labeled internal standards.

This guide provides a detailed comparison of analytical methods, focusing on the use of isotopically labeled standards for accurate quantification of Bedaquiline and its major active metabolite, M2. The information presented is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development.

Introduction to Bedaquiline Metabolism

Bedaquiline, a diarylquinoline antimycobacterial agent, is a cornerstone in the treatment of multidrug-resistant tuberculosis (MDR-TB). Its efficacy and safety are intrinsically linked to its metabolic profile. The primary route of Bedaquiline metabolism is N-demethylation, a process predominantly mediated by the cytochrome P450 (CYP) isoenzyme CYP3A4.[1][2][3][4][5] While CYP3A4 is the major contributor, studies have also identified the involvement of CYP2C8 and CYP2C19 in this metabolic pathway.[1][3][4][6][7] This process results in the formation of the N-monodesmethyl metabolite, M2, which is 4 to 6-fold less active against Mycobacterium tuberculosis than the parent compound.[5]

The Role of Labeled Standards in Bioanalysis

The accurate quantification of drugs and their metabolites in biological matrices is fundamental to understanding their pharmacokinetic and pharmacodynamic properties. Isotopically labeled internal standards are the gold standard in quantitative mass spectrometry-based bioanalysis. These standards are chemically identical to the analyte of interest but have a different mass due to the incorporation of stable isotopes (e.g., deuterium, carbon-13). This mass difference allows for their distinct detection by a mass spectrometer, enabling precise and accurate quantification by correcting for variations in sample preparation and instrument response. For Bedaquiline and M2 analysis, deuterated Bedaquiline (Bedaquiline-d6) and carbon-13 labeled M2 (M2-d3C13) are commonly employed.[8][9]

Bedaquiline Metabolic Pathway

The metabolic conversion of Bedaquiline to its primary metabolite M2 is a critical step in its biotransformation. The following diagram illustrates this key metabolic pathway.

Bedaquiline_Metabolism Bedaquiline Bedaquiline M2 N-monodesmethyl Bedaquiline (M2) Bedaquiline->M2 N-demethylation Enzymes CYP3A4 (major) CYP2C8, CYP2C19 Enzymes->Bedaquiline

Caption: Metabolic pathway of Bedaquiline to N-monodesmethyl Bedaquiline (M2).

Comparative Analysis of Analytical Methods

The quantification of Bedaquiline and M2 is predominantly achieved using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[8][9][10][11][12][13] This technique offers high sensitivity and selectivity, which are essential for analyzing complex biological matrices such as plasma, serum, and peripheral blood mononuclear cells (PBMCs).[8][9][11] The table below summarizes and compares key parameters from published LC-MS/MS methods that utilize labeled standards.

ParameterMethod 1 (Human Serum)[11][13][14]Method 2 (Human Plasma)[8]Method 3 (PBMCs)[9]
Analyte(s) Bedaquiline, M2BedaquilineBedaquiline, M2
Internal Standard(s) Deuterated BedaquilineBedaquiline-d6Bedaquiline-d6, M2-d3C13
Sample Volume Not Specified50 µLNot Specified
Sample Preparation Protein PrecipitationLiquid-Liquid Extraction (MTBE)Solid-Phase Extraction
LC Column Not SpecifiedZodiac C18 (50 x 4.6 mm, 5 µm)Agilent Poroshell 120 (50 x 4.6 mm, 2.7 µm)
Mobile Phase Gradient ElutionIsocratic: Methanol and 5 mM ammonium formate in 0.1% formic acid (90:10, v/v)Gradient Elution
Flow Rate Not Specified1.0 mL/minNot Specified
Run Time 2.6 min2.0 min6.0 min
Mass Spectrometer QuadrupoleTriple Quadrupole (AB Sciex API 5500)Triple Quadrupole (AB Sciex API 5500)
Ionization Mode Positive Electrospray Ionization (ESI)Positive Electrospray Ionization (Turbo Ion Spray™)Positive Electrospray Ionization
Lower Limit of Quantification (LLOQ) 0.05 mg/L (Bedaquiline & M2)5 ng/mL (Bedaquiline)Not Specified
Linear Range 0.05 - 6.00 mg/L5 - 1800 ng/mLNot Specified

Experimental Protocols

Method 2: Quantification of Bedaquiline in Human Plasma[8]

This protocol details a sensitive LC-MS/MS method for the estimation of Bedaquiline in human plasma.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 50 µL of plasma, add 50 µL of Bedaquiline-d6 internal standard working solution.

  • Add 100 µL of 5 mM ammonium formate in 0.1% formic acid and vortex.

  • Add 2 mL of methyl tertiary butyl ether (MTBE) and vortex.

  • Centrifuge at 4000 rpm for 5 minutes at 5°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue with 250 µL of the mobile phase.

  • Inject 15 µL into the LC-MS/MS system.

2. Liquid Chromatography Conditions:

  • Column: Zodiac C18 (50 x 4.6 mm, 5 µm)

  • Mobile Phase: Isocratic mixture of methanol and 5 mM ammonium formate in 0.1% formic acid (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Run Time: 2.0 minutes

3. Mass Spectrometry Conditions:

  • Instrument: AB Sciex API 5500 Triple Quadrupole Mass Spectrometer

  • Ion Source: Turbo Ion Spray™ (Positive ESI)

  • MRM Transitions:

    • Bedaquiline: m/z 555.1 → 58.4

    • Bedaquiline-d6: m/z 561.2 → 64.4

Experimental Workflow

The following diagram outlines the typical workflow for the quantification of Bedaquiline and its metabolites using LC-MS/MS with labeled internal standards.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Serum, etc.) IS_Spike Spike with Labeled Internal Standard Sample->IS_Spike Extraction Extraction (LLE, SPE, or PPT) IS_Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC Liquid Chromatography (Separation) Evaporation->LC MSMS Tandem Mass Spectrometry (Detection & Quantification) LC->MSMS Quantification Quantification using Analyte/IS Peak Area Ratio MSMS->Quantification

Caption: General workflow for LC-MS/MS analysis of Bedaquiline metabolites.

Conclusion

The use of isotopically labeled internal standards in conjunction with LC-MS/MS provides a robust, sensitive, and specific methodology for the quantitative analysis of Bedaquiline and its primary metabolite, M2. The choice of sample preparation technique—liquid-liquid extraction, solid-phase extraction, or protein precipitation—depends on the specific requirements of the study, including sample matrix, desired sensitivity, and throughput. The methods presented in this guide offer a solid foundation for researchers and drug development professionals to establish and validate their own bioanalytical assays for Bedaquiline, contributing to a better understanding of its clinical pharmacology and the optimization of treatment regimens for MDR-TB.

References

The Analytical Edge: A Comparative Guide to the Accuracy and Precision of Bedaquiline Impurity 2-d6 in Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals vested in the precise quantification of the anti-tuberculosis agent Bedaquiline, the choice of an appropriate internal standard is paramount. This guide provides a comprehensive comparison of Bedaquiline Impurity 2-d6, a deuterated analog, against other potential standards, supported by experimental data demonstrating its superior performance in enhancing assay accuracy and precision.

This compound, also referred to as Bedaquiline-d6, is a stable isotope-labeled (SIL) internal standard used extensively in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications for the bioanalysis of Bedaquiline and its primary metabolite, M2.[1] Its utility lies in its chemical and physical similarity to the analyte of interest, Bedaquiline, while having a distinct mass due to the incorporation of deuterium atoms. This key difference allows for its differentiation by the mass spectrometer, enabling it to effectively compensate for variations in sample preparation, injection volume, and matrix effects, thereby significantly improving the reliability of quantitative results.[2]

Comparative Performance Analysis

The use of a deuterated internal standard like this compound is a widely accepted gold standard in quantitative mass spectrometry. While direct comparative studies with other specific internal standards for Bedaquiline are not extensively published, the advantages of using a stable isotope-labeled internal standard over other methods like external standard calibration or using a non-isotopically labeled analog are well-established.

ParameterThis compound (Internal Standard)Non-Isotopically Labeled Analog (Internal Standard)External Standard Calibration
Compensation for Matrix Effects ExcellentModerate to GoodPoor
Correction for Sample Loss during Extraction ExcellentGoodPoor
Correction for Instrumental Variability ExcellentGoodPoor
Accuracy HighModerate to HighLow to Moderate
Precision HighModerate to HighLow to Moderate
Chromatographic Co-elution Nearly Identical to AnalyteSimilar but can differNot Applicable
Ionization Efficiency Nearly Identical to AnalyteCan differ significantlyNot Applicable

Experimental Data on Accuracy and Precision

Multiple validated bioanalytical methods have demonstrated the high accuracy and precision achievable with this compound as an internal standard for the quantification of Bedaquiline and its M2 metabolite in various biological matrices.

Table 1: Accuracy and Precision of Bedaquiline and M2 Quantification in Human Serum using Bedaquiline-d6 Internal Standard[3][4]
AnalyteQuality Control (QC) LevelCalculated Accuracy (%)Within-Run Precision (%RSD)Between-Run Precision (%RSD)
Bedaquiline Low1.9 - 13.63.0 - 7.20.0 - 4.3
Medium1.9 - 13.63.0 - 7.20.0 - 4.3
High1.9 - 13.63.0 - 7.20.0 - 4.3
M2 Low2.9 - 8.53.1 - 5.20.0 - 4.6
Medium2.9 - 8.53.1 - 5.20.0 - 4.6
High2.9 - 8.53.1 - 5.20.0 - 4.6
Table 2: Accuracy and Precision of Bedaquiline and M2 Quantification in Human Breast Milk using Bedaquiline-d6 Internal Standard[5][6]
AnalyteQuality Control (QC) LevelInter-Day Accuracy (%)Intra-Day Accuracy (%)Coefficient of Variation (%CV)
Bedaquiline Low96.7 - 103.596.7 - 103.5< 9.2
Medium96.7 - 103.596.7 - 103.5< 9.2
High96.7 - 103.596.7 - 103.5< 9.2
M2 Low104.2 - 106.5104.2 - 106.5< 9.2
Medium104.2 - 106.5104.2 - 106.5< 9.2
High104.2 - 106.5104.2 - 106.5< 9.2

Experimental Protocols

The following provides a generalized experimental protocol for the quantification of Bedaquiline in a biological matrix using this compound as an internal standard, based on common practices in published literature.[3][4][5][6]

Sample Preparation
  • Spiking: An aliquot of the biological sample (e.g., serum, plasma, or breast milk) is spiked with a known concentration of this compound working solution.

  • Protein Precipitation: A precipitating agent, such as acetonitrile or methanol, is added to the sample to precipitate proteins.

  • Centrifugation: The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

  • Extraction (if necessary): For some matrices or lower concentrations, a solid-phase extraction (SPE) may be employed following protein precipitation for further cleanup and concentration of the analyte and internal standard.[5][6]

  • Supernatant Transfer: The clear supernatant containing the analyte and internal standard is transferred to a clean tube or vial for analysis.

LC-MS/MS Analysis
  • Chromatographic Separation: The extracted sample is injected into a liquid chromatography system. A C18 analytical column is commonly used with a gradient elution of mobile phases, typically consisting of an aqueous component (e.g., water with formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol).[3][5]

  • Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Multiple Reaction Monitoring (MRM): The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both Bedaquiline and this compound.[3][5]

    • Bedaquiline transition: e.g., m/z 555.1 → 58.2[5]

    • Bedaquiline-d6 transition: e.g., m/z 561.1 → 64.1[5]

  • Quantification: The peak area ratio of the analyte to the internal standard is calculated and used to determine the concentration of Bedaquiline in the original sample by interpolation from a calibration curve prepared with known concentrations of Bedaquiline and a constant concentration of the internal standard.

Visualizing the Analytical Workflow

The following diagram illustrates the typical workflow for a bioanalytical assay using this compound.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification BiologicalSample Biological Sample (e.g., Serum, Plasma) Spiking Spike with This compound BiologicalSample->Spiking ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile) Spiking->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection LC_Injection LC Injection SupernatantCollection->LC_Injection ChromatographicSeparation Chromatographic Separation (C18 Column) LC_Injection->ChromatographicSeparation MS_Detection Mass Spectrometric Detection (ESI+, MRM) ChromatographicSeparation->MS_Detection DataProcessing Data Processing MS_Detection->DataProcessing PeakAreaRatio Calculate Peak Area Ratio (Analyte / IS) DataProcessing->PeakAreaRatio CalibrationCurve Interpolate from Calibration Curve PeakAreaRatio->CalibrationCurve FinalConcentration Determine Final Bedaquiline Concentration CalibrationCurve->FinalConcentration

Figure 1: Bioanalytical workflow for Bedaquiline quantification.

References

Evaluating Bedaquiline Impurity 2-d6 as an Internal Standard for Accurate Bedaquiline Quantification

Author: BenchChem Technical Support Team. Date: November 2025

A Comparison Guide for Researchers and Drug Development Professionals

In the analytical landscape of drug development and therapeutic drug monitoring, the precision of quantification is paramount. For Bedaquiline, a cornerstone in the treatment of multidrug-resistant tuberculosis, achieving accurate measurements in biological matrices is critical for both clinical efficacy and safety. The use of an appropriate internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis is fundamental to this accuracy. This guide provides a comprehensive evaluation of Bedaquiline Impurity 2-d6, a deuterium-labeled analog of a Bedaquiline diastereomer, as an internal standard. Its performance is benchmarked against the widely used Bedaquiline-d6 and the theoretical application of a structural analog internal standard.

The Gold Standard: Stable Isotope-Labeled Internal Standards

Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in quantitative bioanalysis using mass spectrometry. The ideal IS co-elutes with the analyte and exhibits identical chemical and physical properties during sample preparation and analysis. This ensures that any variability, such as extraction loss, matrix effects (ion suppression or enhancement), and instrument instability, affects both the analyte and the IS equally, leading to a consistent and accurate analyte-to-IS peak area ratio.

This compound, being a deuterated form of a Bedaquiline diastereomer, is expected to behave nearly identically to the parent drug, Bedaquiline, throughout the analytical process. While specific performance data for "this compound" is not extensively published, the abundant data for the structurally similar Bedaquiline-d6 serves as a robust surrogate for evaluating its performance.

Performance Data of Deuterated Bedaquiline (Bedaquiline-d6) as an Internal Standard

Multiple studies have validated LC-MS/MS methods for the quantification of Bedaquiline in various biological matrices using Bedaquiline-d6 as an internal standard. The data consistently demonstrates high accuracy, precision, and linearity, underscoring the suitability of a deuterated analog for this purpose.

Table 1: Summary of Validation Parameters for Bedaquiline Quantification using Bedaquiline-d6 Internal Standard

ParameterMatrixLinearity RangeAccuracy (%)Precision (% CV)Lower Limit of Quantification (LLOQ)Reference
Linearity (r²) Human Serum0.05 - 6.00 µg/mL---[1]
Human Plasma5 - 1800 ng/mL---[2]
Breast Milk0.0780 - 5.00 µg/mL---[3][4]
Accuracy Human Serum0.05 - 6.00 µg/mL1.9% to 13.6%--[1][5]
Human Plasma5 - 1800 ng/mLWithin ±15%--[2]
Breast Milk0.0780 - 5.00 µg/mL96.7% to 103.5%--[3][4]
Precision (CV) Human Serum0.05 - 6.00 µg/mL-Within-run: 3.0% to 7.2% Between-run: 0.0% to 4.3%-[1][5]
Human Plasma5 - 1800 ng/mL-≤15%-[2]
Breast Milk0.0780 - 5.00 µg/mL-< 9.2%-[3][4]
LLOQ Human Serum---0.05 µg/mL[1][5]
Human Plasma---5 ng/mL[2]
Breast Milk---0.0780 µg/mL[3][4]

Alternative Internal Standard: The Structural Analog Approach

When a stable isotope-labeled internal standard is unavailable or cost-prohibitive, a structural analog can be a viable alternative. A structural analog is a compound with similar chemical properties to the analyte but a different molecular weight. For Bedaquiline analysis, diclofenac has been mentioned as a potential internal standard in a preclinical study[6].

Theoretical Advantages of a Structural Analog IS:

  • Cost-Effective: Generally less expensive than custom-synthesized SIL standards.

  • Commercially Available: Often readily available from chemical suppliers.

Theoretical Disadvantages of a Structural Analog IS:

  • Differences in Physicochemical Properties: May lead to different extraction recovery and chromatographic retention times.

  • Differential Matrix Effects: The extent of ion suppression or enhancement may differ between the analyte and the IS, leading to inaccurate quantification.

  • Requires More Rigorous Method Development: Significant effort is needed to ensure the IS adequately mimics the behavior of the analyte.

Experimental Protocols

Method 1: Bedaquiline Quantification in Human Serum using Bedaquiline-d6 IS

This protocol is a summary of a validated method for the determination of Bedaquiline in human serum.[1][5]

1. Sample Preparation:

  • To 10 µL of human serum, add 750 µL of a precipitation reagent (methanol-acetonitrile, 160:840, v/v) containing the internal standard, Bedaquiline-d6, at a concentration of 0.1 mg/L.
  • Vortex mix the sample for 1 minute.
  • Centrifuge the sample at 11,000 rpm for 5 minutes.
  • Transfer the supernatant to an autosampler vial.

2. LC-MS/MS Analysis:

  • LC System: Thermo Scientific with a MS Pump Plus and Surveyor autosampler.
  • Column: Details not specified in the source.
  • Mobile Phase: A gradient elution using a combination of ammonium acetate, acetic acid, and trifluoroacetic acid in water and acetonitrile.
  • Flow Rate: Not specified.
  • Injection Volume: 5 µL.
  • MS System: TSQ Quantum Access Max triple quadrupole mass spectrometer.
  • Ionization Mode: Positive electrospray ionization (ESI+).
  • MRM Transitions:
  • Bedaquiline: 555.1 m/z → 58.4 m/z
  • Bedaquiline-d6: 561.2 m/z → 64.4 m/z
  • Collision Energy: 34 eV for both transitions.

Method 2: Bedaquiline Quantification in Human Plasma using Bedaquiline-d6 IS

This protocol is a summary of a validated method for the determination of Bedaquiline in human plasma.[2][7]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 50 µL of human plasma, add 50 µL of the Bedaquiline-d6 internal standard working solution and 100 µL of 5 mM ammonium formate in 0.1% formic acid.
  • Vortex mix the sample.
  • Add 2 mL of methyl tertiary butyl ether (MTBE) and vortex again.
  • Centrifuge the sample at 4000 rpm for 5 minutes at 5°C.
  • Evaporate the supernatant to dryness at 40°C under a stream of nitrogen.
  • Reconstitute the residue with 250 µL of the mobile phase.

2. LC-MS/MS Analysis:

  • LC System: Not specified.
  • Column: Zodiac C18 (50 x 4.6 mm, 5 µm).
  • Mobile Phase: Methanol and 5 mM ammonium formate in 0.1% formic acid (90:10, v/v).
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 15 µL.
  • MS System: Triple quadrupole mass spectrometer.
  • Ionization Mode: Positive electrospray ionization (ESI+) with multiple reaction monitoring (MRM).
  • MRM Transitions: Specific m/z values not provided in the abstract.

Visualizing the Workflow and Logic

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis serum Biological Matrix (e.g., Serum, Plasma) add_is Spike with This compound (IS) serum->add_is protein_precipitation Protein Precipitation (e.g., Acetonitrile/Methanol) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer injection Inject into LC-MS/MS supernatant_transfer->injection chromatography Chromatographic Separation injection->chromatography mass_spec Mass Spectrometric Detection (MRM) chromatography->mass_spec data_processing Data Processing (Analyte/IS Ratio) mass_spec->data_processing logical_relationship cluster_ideal_is Ideal Internal Standard Properties cluster_is_types Internal Standard Types prop1 Identical Physicochemical Properties to Analyte outcome Accurate and Precise Quantification prop1->outcome prop2 Co-elutes with Analyte prop2->outcome prop3 Experiences Same Matrix Effects prop3->outcome prop4 Undergoes Similar Extraction Recovery prop4->outcome sil_is Stable Isotope-Labeled IS (e.g., this compound) sil_is->prop1 sil_is->prop2 sil_is->prop3 sil_is->prop4 analog_is Structural Analog IS (e.g., Diclofenac) analog_is->outcome Less Ideal (Potential for bias)

References

comparison of different lots of Bedaquiline impurity 2-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the comparative analysis of different lots of Bedaquiline impurities. While specific data for "Bedaquiline impurity 2-d6" is not publicly available, as this is likely a deuterated internal standard used for analytical purposes, this document outlines the essential experimental protocols and data presentation required for a comprehensive comparison of any Bedaquiline impurity lot. The provided data is illustrative.

Data Presentation: A Comparative Summary

A thorough comparison of different impurity lots requires the quantification of key chemical and physical properties. The following table summarizes hypothetical data for three different lots of a Bedaquiline impurity.

ParameterLot ALot BLot CAcceptance Criteria
Identity
Retention Time (HPLC, min)12.512.612.5Report
Mass (m/z)557.16557.15557.16Report
Purity
Purity by HPLC (%)99.298.599.5≥ 98.0%
Individual Unknown Impurity (%)0.080.150.05≤ 0.1%
Total Impurities (%)0.81.50.5≤ 2.0%
Physical Properties
AppearanceWhite to off-white powderWhite to off-white powderWhite to off-white powderWhite to off-white powder
Solubility (in Methanol)SolubleSolubleSolubleSoluble
Residual Solvents
Methanol (ppm)250310220≤ 3000 ppm
Acetonitrile (ppm)506545≤ 410 ppm

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible comparison of impurity lots.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to separate and quantify the impurity and any other related substances.[1][2][3]

  • Chromatographic System:

    • Column: Waters SunFire C18 (250mm x 4.6 mm, 5 µm).[1]

    • Mobile Phase: A gradient mixture of Mobile Phase A (0.01 mol/L KH₂PO₄ and 0.01 mol/L K₂HPO₄ in water, pH 4.1) and Mobile Phase B (Methanol).[1][2]

      • Gradient Program:

        • 0-10 min: 40% B to 70% B

        • 10-40 min: 70% B to 75% B

        • 40-55 min: 75% B to 90% B

        • 55-65 min: Hold at 90% B

        • 65-66 min: 90% B to 40% B

        • 66-75 min: Hold at 40% B[1]

    • Flow Rate: 1.0 mL/min.[1][2]

    • Column Temperature: 30°C.

    • Detection Wavelength: 224 nm.[1][2]

    • Injection Volume: 5 µL.[1]

  • Sample Preparation:

    • Dissolve an accurately weighed amount of the impurity standard in a diluent (e.g., acetonitrile/water/trifluoroacetic acid 50:50:0.1 v/v/v) to a final concentration of 0.5 mg/mL.[1]

  • Data Analysis:

    • Calculate the purity by the area normalization method.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

LC-MS is employed to confirm the molecular weight of the impurity.[4][5][6]

  • LC System: An ultra-performance liquid chromatography (UPLC) system is often used for better resolution.[6]

  • Mass Spectrometer: An electrospray ionization (ESI) source is commonly used.[6]

  • Ionization Mode: Positive ion mode.

  • Data Acquisition: Scan for the expected m/z of the impurity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR provides detailed information about the molecular structure of the impurity.[1][2][4]

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated solvent in which the impurity is soluble (e.g., DMSO-d₆, CDCl₃).

  • Experiments: ¹H NMR, ¹³C NMR, and other relevant 2D NMR experiments (e.g., COSY, HSQC) for complete structural assignment.

Mandatory Visualizations

The following diagrams illustrate the typical workflows for the analysis of Bedaquiline impurities.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis start Weigh Impurity Standard dissolve Dissolve in Diluent start->dissolve vortex Vortex to Mix dissolve->vortex filter Filter through 0.45 µm filter vortex->filter inject Inject into HPLC filter->inject Prepared Sample separate Chromatographic Separation inject->separate detect UV Detection at 224 nm separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate Chromatogram report Generate Report calculate->report

Caption: Workflow for HPLC Purity Analysis of Bedaquiline Impurities.

forced_degradation_workflow cluster_stress_conditions Forced Degradation Stress Conditions cluster_analysis Analysis of Stressed Samples start Bedaquiline Stock Solution acid Acid Hydrolysis (e.g., 1N HCl, 80°C) start->acid base Base Hydrolysis (e.g., 0.1N NaOH, RT) start->base oxidative Oxidative Degradation (e.g., 10% H₂O₂, 60°C) start->oxidative thermal Thermal Degradation (80°C) start->thermal photolytic Photolytic Degradation (Light Exposure) start->photolytic hplc_analysis HPLC Analysis acid->hplc_analysis base->hplc_analysis oxidative->hplc_analysis thermal->hplc_analysis photolytic->hplc_analysis lcms_analysis LC-MS Analysis hplc_analysis->lcms_analysis characterization Characterization of Degradation Products lcms_analysis->characterization

Caption: Workflow for Forced Degradation Studies of Bedaquiline.[1][6]

Signaling Pathway Considerations

Bedaquiline's mechanism of action involves the inhibition of the ATP synthase proton pump in Mycobacterium tuberculosis.[7] Impurities could potentially interact with this or other pathways, affecting efficacy or causing off-target effects. While specific signaling pathway interactions for most impurities are not well-documented, any new or uncharacterized impurity should be evaluated for potential biological activity.

bedaquiline_moa cluster_mycobacterium Mycobacterium tuberculosis atp_synthase ATP Synthase (Proton Pump) atp_production ATP Production atp_synthase->atp_production Drives bacterial_growth Bacterial Growth & Survival atp_production->bacterial_growth Essential for bedaquiline Bedaquiline bedaquiline->inhibition inhibition->atp_synthase Inhibits

Caption: Mechanism of Action of Bedaquiline.

References

The Gold Standard: A Comparative Guide to Deuterated Internal Standards in Clinical Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of clinical assay data are paramount. The choice of an internal standard is a critical factor that can significantly impact the quality of bioanalytical results. This guide provides an objective comparison of deuterated internal standards against their alternatives, supported by experimental data and detailed methodologies, to underscore their position as the gold standard in clinical assays.

The landscape of clinical diagnostics and pharmaceutical development demands the highest level of precision in the quantification of analytes in complex biological matrices. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for bioanalytical method validation to ensure the integrity of data submitted for regulatory approval.[1][2] A cornerstone of a robust bioanalytical method is the appropriate use of an internal standard (IS). Among the various types of internal standards, stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, are strongly recommended and widely regarded as the best practice.[3][4]

Deuterated standards are synthetic versions of the analyte of interest where one or more hydrogen atoms have been replaced by their heavier isotope, deuterium. This subtle modification results in a molecule that is chemically and physically almost identical to the analyte, yet distinguishable by its higher mass in a mass spectrometer.[5] This near-identical nature is the key to their superior performance, as they can effectively compensate for variations that may occur during sample preparation, chromatographic separation, and detection.[3][5][6][7]

Performance Comparison: Deuterated vs. Non-Deuterated Standards

The primary advantage of deuterated standards lies in their ability to minimize the impact of matrix effects, a phenomenon where components in the biological sample (e.g., plasma, urine) interfere with the ionization of the analyte, leading to inaccurate quantification.[3][8] Structural analogs, which are molecules with similar but not identical structures to the analyte, are a common alternative but often fail to fully compensate for these effects.

Experimental data consistently demonstrates the superior performance of deuterated standards in terms of accuracy and precision.

Internal Standard TypeAnalyteMatrixAccuracy (% Bias)Precision (% CV)Reference
Deuterated SirolimusWhole BloodNot specified2.7 - 5.7[9]
Structural Analog SirolimusWhole BloodNot specified7.6 - 9.7[9]
Deuterated Kahalalide FPlasmaMean bias: 100.3%Standard deviation: 7.6%[7]
Structural Analog Kahalalide FPlasmaMean bias: 96.8%Standard deviation: 8.6%[7]

As the data illustrates, assays employing deuterated internal standards exhibit significantly lower variability (as indicated by the lower % CV and standard deviation) compared to those using structural analogs. This enhanced precision is critical in clinical settings where small variations in drug concentration can have significant therapeutic implications.

Experimental Protocols

To ensure the reliability of a clinical assay using a deuterated standard, a thorough validation process is required. This involves a series of experiments to assess the method's performance characteristics.

Accuracy and Precision Assessment

This experiment determines the closeness of the measured concentration to the true concentration (accuracy) and the degree of scatter in the measurements (precision).

Protocol:

  • Prepare quality control (QC) samples at a minimum of four concentration levels:

    • Lower Limit of Quantification (LLOQ)

    • Low QC (≤ 3x LLOQ)

    • Medium QC (approx. 50% of calibration range)

    • High QC (≥ 75% of calibration range)

  • Analyze at least five replicates of each QC level in a single analytical run (for intra-day precision and accuracy).

  • Repeat the analysis on at least two different days to determine inter-day precision and accuracy.[10]

  • Acceptance Criteria: The mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the coefficient of variation (CV) should not exceed 15% (20% for LLOQ).[10]

Matrix Effect Evaluation

This experiment assesses the influence of matrix components on the ionization of the analyte and the internal standard.

Protocol:

  • Obtain blank matrix from at least six different sources.

  • Prepare two sets of samples at low and high concentrations:

    • Set A: Analyte and deuterated standard spiked into the post-extraction blank matrix.

    • Set B: Analyte and deuterated standard in a neat solution (e.g., mobile phase).

  • Calculate the matrix factor (MF) for each lot of matrix: MF = (Peak area in Set A) / (Peak area in Set B).

  • Calculate the IS-normalized MF: IS-normalized MF = (MF of analyte) / (MF of deuterated standard).

  • Acceptance Criteria: The CV of the IS-normalized MF across the different matrix sources should not be greater than 15%.[9]

Stability Assessment

This series of experiments evaluates the stability of the analyte in the biological matrix under various storage and handling conditions.

Protocol:

  • Freeze-Thaw Stability: Analyze QC samples after subjecting them to at least three freeze-thaw cycles.

  • Bench-Top Stability: Analyze QC samples after leaving them at room temperature for a period that simulates the sample handling time.

  • Long-Term Stability: Analyze QC samples after storing them at the intended storage temperature (e.g., -80°C) for a duration that meets or exceeds the expected sample storage time in a clinical study.[11]

  • Stock Solution Stability: Evaluate the stability of the analyte and deuterated standard in their stock solutions under the intended storage conditions.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Visualizing Key Concepts

To further elucidate the principles discussed, the following diagrams illustrate critical workflows and relationships in clinical assays using deuterated standards.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Clinical Sample (e.g., Plasma) Spike Spike with Deuterated IS Sample->Spike Extract Analyte Extraction Spike->Extract LC Chromatographic Separation Extract->LC MS Mass Spectrometric Detection LC->MS Quant Quantification (Analyte/IS Ratio) MS->Quant Report Generate Concentration Data Quant->Report

Experimental workflow for a clinical assay.

matrix_effect_compensation cluster_no_is Without Internal Standard cluster_with_dis With Deuterated Internal Standard Analyte_Signal Analyte Signal Matrix_Effect_NoIS Matrix Effect (Ion Suppression) Analyte_Signal->Matrix_Effect_NoIS Inaccurate_Quant Inaccurate Quantification Matrix_Effect_NoIS->Inaccurate_Quant Analyte_IS_Signal Analyte & Deuterated IS Signals Matrix_Effect_DIS Matrix Effect (Affects Both) Analyte_IS_Signal->Matrix_Effect_DIS Ratio Ratio (Analyte/IS) is Constant Matrix_Effect_DIS->Ratio Accurate_Quant Accurate Quantification Ratio->Accurate_Quant

Compensation for matrix effects.

coelution_concept Co-elution of Analyte and Deuterated Internal Standard cluster_ideal Ideal Co-elution cluster_shift Potential Isotopic Shift A1 IS1 A2 IS2 Chromatographic Peak Chromatographic Peak Chromatographic Peak->A1 Analyte Chromatographic Peak->IS1 Deuterated IS Chromatographic Peak 2 Chromatographic Peak 2 Chromatographic Peak 2->A2 Analyte Chromatographic Peak 2:s->IS2:n Deuterated IS

Co-elution concept.

Conclusion

The use of deuterated internal standards in clinical assays offers unparalleled advantages in mitigating analytical variability, particularly from matrix effects. The near-identical physicochemical properties to the analyte ensure that they accurately track the analyte's behavior throughout the entire analytical process, leading to more precise and accurate quantification. While the initial investment in synthesizing a deuterated standard may be higher than sourcing a structural analog, the long-term benefits of robust, reliable, and regulatory-compliant data far outweigh the costs.[8] For any clinical assay where accuracy and reliability are non-negotiable, the deuterated internal standard remains the unequivocal gold standard.

References

Safety Operating Guide

Navigating the Disposal of Bedaquiline Impurity 2-d6: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety and logistical information for the proper disposal of Bedaquiline impurity 2-d6, ensuring operational integrity and regulatory compliance in research and development settings.

For researchers, scientists, and drug development professionals handling this compound, a deuterated analog of the anti-tuberculosis drug Bedaquiline, proper disposal is a critical component of laboratory safety and environmental responsibility. While specific disposal procedures for this particular impurity are not explicitly detailed in publicly available safety data sheets, a comprehensive approach can be formulated by integrating general chemical waste guidelines with specific considerations for both the parent compound, Bedaquiline, and deuterated substances.

Recommended Disposal Protocol

The following step-by-step guide provides a procedural framework for the safe and compliant disposal of this compound.

Step 1: Waste Characterization and Segregation

Before initiating any disposal procedure, it is imperative to characterize the waste stream. This compound should be treated as a potentially hazardous chemical waste. A crucial first step is the segregation of this deuterated waste from non-deuterated chemical waste. This practice is not only a safety measure but also a cost-effective one, as the disposal of mixed waste can be significantly more expensive.

Step 2: Containerization and Labeling

Proper containment and clear labeling are fundamental to safe waste management.

  • Container Selection: Utilize a dedicated, leak-proof, and chemically compatible waste container. The container must be in good condition with a securely fitting lid.

  • Labeling: The container must be clearly and accurately labeled. The label should include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • A clear indication that the waste is "Deuterated"

    • The approximate concentration and quantity of the impurity

    • The date of accumulation

    • The name and contact information of the generating laboratory or researcher

Step 3: Storage

Store the container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from general laboratory traffic. Ensure that the storage conditions are compliant with your institution's and local environmental health and safety (EHS) regulations.

Step 4: Consultation and Documentation

Consult your institution's EHS department for specific guidance on the disposal of deuterated pharmaceutical compounds. They can provide information on approved waste vendors and any additional institutional requirements. Maintain a detailed record of the waste, including its composition, quantity, and accumulation start date.

Step 5: Professional Disposal

The recommended method for the final disposal of this compound is through a licensed hazardous waste disposal company. The most common and effective method for destroying pharmaceutical waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to ensure complete destruction and to prevent the release of harmful substances into the environment.[1]

Quantitative Data Summary

While specific quantitative data for the disposal of this compound is not available, the following table summarizes key handling and storage information derived from safety data sheets for Bedaquiline and general chemical waste guidelines.

ParameterGuidelineSource
Personal Protective Equipment (PPE) Safety glasses with side-shields, chemical-resistant gloves, lab coat.[1][2]
Handling Avoid dust formation. Use in a well-ventilated area or fume hood.[3]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place.[4]
Spill Response Sweep up spilled solid material, avoiding dust generation, and place in a suitable container for disposal.[5]
Disposal Method Offer to a licensed hazardous material disposal company for incineration.[1]

Experimental Protocols

As this document provides procedural guidance for disposal rather than detailing experimental research, formal experimental protocols are not applicable. The provided steps are based on established safety and waste management principles.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Bedaquiline_Disposal_Workflow cluster_0 Preparation Phase cluster_1 Containment & Storage Phase cluster_2 Compliance & Disposal Phase start Start: Generation of this compound waste characterize Characterize waste as deuterated and potentially hazardous start->characterize segregate Segregate from non-deuterated waste characterize->segregate containerize Place in a dedicated, compatible container segregate->containerize label_waste Label container with all required information containerize->label_waste store Store in designated hazardous waste area label_waste->store consult Consult Institutional EHS for specific guidance store->consult document Maintain detailed waste records consult->document dispose Arrange for pickup by a licensed hazardous waste vendor document->dispose end_node End: Compliant Disposal via Incineration dispose->end_node

References

Personal protective equipment for handling Bedaquiline impurity 2-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety, handling, and disposal information for Bedaquiline impurity 2-d6. The following procedural guidance is designed to ensure the safe management of this compound in a laboratory setting, aligning with best practices for handling potent pharmaceutical ingredients.

Compound Information and Hazard Assessment

This compound is a deuterium-labeled version of Bedaquiline, a potent diarylquinoline antimycobacterial agent.[1] While specific safety data for this deuterated impurity is limited, its toxicological profile is expected to be very similar to that of the parent compound, Bedaquiline. Deuterated compounds are generally not radioactive and their primary difference from the parent compound lies in their pharmacokinetic properties.[1]

Bedaquiline is considered a potent compound, and as such, this compound should be handled as a "pharmaceutical-related compound of unknown potency" with appropriate precautions.

Hazard Identification:

Based on the data for Bedaquiline and its fumarate salt, the primary hazards include:

  • Acute Oral Toxicity: Bedaquiline is toxic if swallowed.[2]

  • Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[2]

  • Skin and Eye Irritation: May cause skin and eye irritation.[3][4]

  • Respiratory Tract Irritation: May cause respiratory tract irritation if inhaled as a dust.[3][4]

Quantitative Data Summary:

The following tables summarize the available quantitative data for Bedaquiline, which should be used as a conservative reference for handling this compound.

Toxicological Data (Bedaquiline)
Acute Oral LD50 (Rat, predicted) 2.7887 mol/kg[5]
Carcinogenicity Not classified as a carcinogen by IARC, NTP, or OSHA.[6]
Physicochemical Properties (Bedaquiline Fumarate)
Solubility in DMSO ≥23.45 mg/mL[7]
Solubility in Ethanol ≥2.24 mg/mL (with gentle warming and sonication)[7]
Solubility in Water Insoluble[7][8]

Note: Specific Occupational Exposure Limit (OEL) data for Bedaquiline or its impurities are not currently established.[4][9] In the absence of an OEL, a precautionary approach is mandatory, employing stringent containment strategies.

Operational Plan: Safe Handling Procedures

A multi-layered approach to containment is essential when handling potent compounds like this compound. This involves a combination of engineering controls, administrative controls, and personal protective equipment (PPE).

Engineering Controls (Primary Containment)

Engineering controls are the most critical line of defense to minimize exposure.

  • Containment at the Source: All handling of the solid compound should be performed within a primary containment device such as a glove box , isolator , or a ventilated balance enclosure (VBE) .

  • Local Exhaust Ventilation (LEV): If a full containment isolator is not available, a certified chemical fume hood with good airflow should be used as a minimum requirement for handling solutions.

  • Air Pressure Differentials: The laboratory should be maintained under negative pressure relative to adjacent areas to prevent the escape of airborne contaminants.

Administrative Controls
  • Designated Areas: Clearly demarcate areas where this compound is handled and stored. Access to these areas should be restricted to authorized and trained personnel.

  • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving the compound, from weighing and solution preparation to disposal.

  • Training: All personnel must be trained on the specific hazards of Bedaquiline, the proper use of containment equipment and PPE, and emergency procedures.

Personal Protective Equipment (PPE) (Secondary Containment)

PPE is a crucial secondary layer of protection and should not be relied upon as the primary means of exposure control.

Personal Protective Equipment (PPE) Requirements
Respiratory Protection For handling powders, a powered air-purifying respirator (PAPR) with a HEPA filter is recommended. For handling solutions in a fume hood, a fit-tested N95 or higher-level respirator should be considered based on a risk assessment.
Eye/Face Protection Chemical safety goggles and a face shield are required when handling both powders and solutions.
Hand Protection Double-gloving with nitrile gloves is mandatory. Gloves should be changed frequently and immediately upon any sign of contamination.
Body Protection A disposable, low-linting coverall (e.g., Tyvek) with elasticated cuffs should be worn over laboratory clothing. A plastic apron should be worn when there is a risk of splashing.
Footwear Closed-toe shoes and disposable shoe covers are required in the designated handling area.

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

Waste Segregation:

All waste generated from handling this compound must be segregated as hazardous pharmaceutical waste. This includes:

  • Unused or expired compound

  • Contaminated PPE (gloves, coveralls, shoe covers)

  • Contaminated labware (pipette tips, vials, weighing boats)

  • Cleaning materials (wipes, absorbent pads)

  • Rinsate from cleaning procedures

Step-by-Step Disposal Procedure:

  • Initial Containment: All solid and liquid waste should be collected in clearly labeled, leak-proof, and puncture-resistant containers at the point of generation (within the primary containment device).

  • Labeling: Waste containers must be clearly labeled with "Hazardous Pharmaceutical Waste," the name of the compound (this compound), and the appropriate hazard symbols.

  • PPE Disposal: Contaminated PPE should be carefully removed to avoid creating aerosols. The outer pair of gloves should be removed first, followed by the coverall (turned inside out), and then the inner gloves. All PPE should be placed in a designated hazardous waste bag within the work area.

  • Decontamination of Work Surfaces: At the end of each procedure, all work surfaces and equipment must be decontaminated. A recommended procedure is a three-step process:

    • Wipe surfaces with a detergent solution.

    • Wipe with a deactivating agent (e.g., a solution of sodium hypochlorite, followed by neutralization with sodium thiosulfate if necessary, depending on surface compatibility).

    • Rinse with purified water.

    • All cleaning materials must be disposed of as hazardous waste.

  • Final Disposal: All hazardous waste containers must be sealed and collected by a licensed hazardous waste disposal company for high-temperature incineration.[10] Do not dispose of this material down the drain or in general laboratory trash.

Experimental Protocol: Stability-Indicating HPLC Method

The following is a detailed methodology for a stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method for Bedaquiline, which can be adapted for the analysis of this compound.

Objective: To develop and validate a stability-indicating RP-HPLC method for the determination of Bedaquiline in the presence of its degradation products.

Materials and Reagents:

  • Bedaquiline Fumarate reference standard

  • Methanol (HPLC grade)

  • Ammonium acetate (AR grade)

  • Glacial acetic acid (AR grade)

  • Water (HPLC grade)

Chromatographic Conditions:

Parameter Condition
Instrument HPLC with UV/Vis Detector
Column C18 (250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Methanol: Ammonium acetate buffer (pH 4.0, adjusted with glacial acetic acid) (90:10, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 275 nm
Injection Volume 20 µL
Column Temperature Ambient

Procedure:

  • Buffer Preparation: Prepare a 10mM ammonium acetate solution and adjust the pH to 4.0 with glacial acetic acid.

  • Mobile Phase Preparation: Mix methanol and the prepared ammonium acetate buffer in a ratio of 90:10 (v/v). Filter through a 0.45 µm membrane filter and degas.

  • Standard Stock Solution Preparation: Accurately weigh and dissolve an appropriate amount of Bedaquiline Fumarate reference standard in the mobile phase to obtain a concentration of 100 µg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 5-30 µg/mL.

  • Sample Preparation (for stability studies): Subject the Bedaquiline solution to various stress conditions (e.g., acid, base, oxidative, thermal, and photolytic degradation) as per ICH guidelines. Neutralize the stressed samples and dilute with the mobile phase to a suitable concentration.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • System Suitability: The system is deemed suitable for use if the theoretical plates are >2000, the tailing factor is <2, and the %RSD for replicate injections of the standard is <2.0%.

Visualizations

The following diagrams illustrate key workflows for handling and disposing of this compound.

HandlingWorkflow cluster_prep Preparation cluster_procedure Experimental Procedure cluster_cleanup Cleanup and Exit start Start ppe Don Appropriate PPE start->ppe enter Enter Designated Area ppe->enter containment Work within Primary Containment (Isolator/VBE) enter->containment weigh Weigh Compound containment->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate_surfaces Decontaminate Surfaces experiment->decontaminate_surfaces decontaminate_equipment Decontaminate Equipment decontaminate_surfaces->decontaminate_equipment dispose_waste Segregate and Contain Waste decontaminate_equipment->dispose_waste doff_ppe Doff PPE in Designated Area dispose_waste->doff_ppe exit Exit Designated Area doff_ppe->exit end End exit->end

Caption: Workflow for handling this compound.

DisposalWorkflow cluster_generation Waste Generation cluster_segregation Segregation and Containment cluster_disposal Final Disposal solid_waste Solid Waste (Compound, PPE, Labware) solid_container Labeled, Puncture-Proof Solid Waste Container solid_waste->solid_container liquid_waste Liquid Waste (Solutions, Rinsate) liquid_container Labeled, Leak-Proof Liquid Waste Container liquid_waste->liquid_container storage Store in Secure Hazardous Waste Area solid_container->storage liquid_container->storage collection Collection by Licensed Hazardous Waste Vendor storage->collection incineration High-Temperature Incineration collection->incineration

Caption: Disposal workflow for this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.